Trk-IN-23
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H17FN4O2 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
(3Z)-5-[(5-fluoro-2-methoxyphenyl)methylamino]-3-(1H-imidazol-5-ylmethylidene)-1H-indol-2-one |
InChI |
InChI=1S/C20H17FN4O2/c1-27-19-5-2-13(21)6-12(19)9-23-14-3-4-18-16(7-14)17(20(26)25-18)8-15-10-22-11-24-15/h2-8,10-11,23H,9H2,1H3,(H,22,24)(H,25,26)/b17-8- |
InChI Key |
ZSFJFWHLJJYXII-IUXPMGMMSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)F)CNC2=CC\3=C(C=C2)NC(=O)/C3=C\C4=CN=CN4 |
Canonical SMILES |
COC1=C(C=C(C=C1)F)CNC2=CC3=C(C=C2)NC(=O)C3=CC4=CN=CN4 |
Origin of Product |
United States |
Foundational & Exploratory
Trk-IN-23: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Trk-IN-23, a potent and orally active inhibitor of Tropomyosin receptor kinases (Trk). The information presented herein is intended to support research and development efforts in the fields of oncology and neuroscience.
Core Chemical and Physical Properties
This compound, also referred to as compound 24b in some literature, is a small molecule inhibitor belonging to the indolin-2-one class of compounds. Its fundamental properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₀H₁₇FN₄O₂[1][2] |
| Molecular Weight | 364.37 g/mol [1][2][3] |
| CAS Number | 2924344-29-4[1][3] |
| SMILES | COC1=CC=C(C=C1CNC2=CC3=C(NC(/C3=C\C4=CN=CN4)=O)C=C2)F[1][2] |
Biological Activity and Mechanism of Action
This compound is a highly potent inhibitor of TrkA and TrkC, as well as several clinically relevant mutant forms of TrkA that confer resistance to other inhibitors. Its primary mechanism of action is the inhibition of the kinase activity of Trk receptors, which play a crucial role in cell survival and proliferation. By blocking the downstream signaling pathways, this compound effectively induces apoptosis in cancer cells harboring Trk fusions or mutations.
Inhibitory Activity (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) values of this compound against various Trk kinases are presented below.
| Target | IC₅₀ (nM) |
| TrkA | 0.5[2][3] |
| TrkC | 9[2][3] |
| TrkA G595R | 14[2][3] |
| TrkA F589L | 4.4[2][3] |
| TrkA G667C | 4.8[2][3] |
Signaling Pathway
This compound exerts its therapeutic effects by inhibiting the Trk signaling pathway. Upon binding of a neurotrophin ligand (like NGF to TrkA), the Trk receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that are critical for cell survival and proliferation. This compound, as a Trk inhibitor, blocks this initial phosphorylation step.
Experimental Protocols
The following are generalized experimental protocols based on standard methodologies for evaluating Trk inhibitors. For specific details, it is recommended to consult the primary literature.
In Vitro Kinase Assay (IC₅₀ Determination)
A standard in vitro kinase assay is employed to determine the IC₅₀ values of this compound.
Methodology:
-
Recombinant Trk kinase enzymes (TrkA, TrkC, and mutants) are incubated with a specific substrate peptide and ATP in a reaction buffer.
-
This compound is added to the reaction mixture at various concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The kinase activity is quantified by measuring the amount of phosphorylated substrate, often using a luminescence or fluorescence-based detection method.
-
IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.
Cell-Based Apoptosis Assay
The ability of this compound to induce apoptosis in cancer cell lines is assessed using a cell-based assay.
Methodology:
-
Cancer cell lines harboring Trk fusions or mutations (e.g., Ba/F3-TRKA G595R) are cultured under standard conditions.
-
The cells are treated with increasing concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Apoptosis is measured using established methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3/7 activity.
-
The percentage of apoptotic cells is quantified and compared between treated and untreated control groups.
Conclusion
This compound is a potent and selective Trk inhibitor with significant activity against wild-type and resistant mutant TrkA kinases. Its ability to induce apoptosis in Trk-dependent cancer cells makes it a valuable tool for preclinical research and a promising candidate for further drug development. The data and protocols presented in this guide are intended to facilitate further investigation into the therapeutic potential of this compound.
References
The Discovery and Synthesis of Trk-IN-23: A Second-Generation Pan-Trk Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tropomyosin receptor kinases (Trks) represent a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. Dysregulation of Trk signaling, often through chromosomal rearrangements leading to gene fusions, has been identified as a key oncogenic driver in a wide array of human cancers. While first-generation Trk inhibitors like larotrectinib and entrectinib have shown significant clinical efficacy, the emergence of acquired resistance mutations necessitates the development of next-generation inhibitors. This technical guide details the discovery and synthesis of Trk-IN-23, a potent, orally active, second-generation pan-Trk inhibitor. This compound, also identified as compound 24b in its initial publication, demonstrates nanomolar inhibitory activity against wild-type TrkA and TrkC, as well as clinically relevant TrkA mutants that confer resistance to first-generation inhibitors.[1] This document provides a comprehensive overview of the synthetic route, in vitro biological evaluation, and the key signaling pathways modulated by this compound.
Introduction
The Tropomyosin receptor kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[2][3] These receptors are essential for neuronal survival, differentiation, and synaptic plasticity.[4] In recent years, fusions involving the NTRK genes have been identified as actionable oncogenic drivers in a diverse range of adult and pediatric tumors. This has led to the successful development and approval of first-in-class Trk inhibitors. However, the clinical utility of these therapies can be limited by the development of acquired resistance, frequently driven by point mutations in the Trk kinase domain.
This compound was developed to address this clinical challenge. It is an indolin-2-one derivative designed through a molecular hybridization strategy to potently inhibit both wild-type and mutated Trk kinases.[5][6][7] This guide serves as a technical resource, providing detailed methodologies for its synthesis and biological characterization.
Data Presentation
The inhibitory activity of this compound was assessed against a panel of wild-type and mutant Trk kinases. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Kinase Target | IC50 (nM) |
| TrkA | 0.5[1][8] |
| TrkC | 9[1][8] |
| TrkA G595R | 14[1][8] |
| TrkA F589L | 4.4[1][8] |
| TrkA G667C | 4.8[1][8] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process. The general scheme for the synthesis of indolin-2-one derivatives as Trk inhibitors has been described. The final step typically involves a condensation reaction between an appropriate indolin-2-one core and a heterocyclic aldehyde.
Note: The detailed, step-by-step synthesis with specific reagents, conditions, and purification methods is proprietary to the original research publication. The following is a generalized representation.
Caption: Generalized workflow for the synthesis of this compound.
In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound against Trk kinases was determined using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
Protocol:
-
Kinase Reaction: Recombinant Trk kinase (e.g., TrkA, TrkC, and mutants) is incubated with the substrate (a suitable peptide or protein) and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[8] The reaction is initiated in the presence of varying concentrations of this compound or a vehicle control (DMSO).
-
Reaction Termination and ATP Depletion: After a defined incubation period (e.g., 60 minutes at room temperature), ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[6][9]
-
ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is then added, which contains an enzyme that converts the generated ADP back to ATP, and a luciferase/luciferin mixture that produces a luminescent signal proportional to the amount of newly synthesized ATP.[6][9]
-
Data Acquisition and Analysis: Luminescence is measured using a plate reader. The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay
The effect of this compound on cell viability was assessed using Ba/F3 murine pro-B cells engineered to express various Trk fusion proteins (e.g., Ba/F3-TrkA G595R). These cells are dependent on the activity of the expressed Trk fusion protein for their proliferation and survival.[1][10]
Protocol:
-
Cell Seeding: Ba/F3 cells expressing the Trk fusion protein of interest are seeded into 96-well plates in RPMI-1640 medium supplemented with 10% fetal bovine serum, but without IL-3.
-
Compound Treatment: Cells are treated with serial dilutions of this compound or vehicle control (DMSO) and incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a luminescent cell viability assay, such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.[11]
-
Data Analysis: Luminescence is read on a plate reader, and the IC50 values are determined by plotting cell viability against the logarithm of the compound concentration.
Western Blot Analysis of Trk Signaling
Western blotting is used to confirm the inhibitory effect of this compound on the Trk signaling pathway in cells. This involves detecting the phosphorylation status of Trk and its downstream effectors, such as AKT and ERK.
Protocol:
-
Cell Lysis: Cells treated with this compound are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard method like the BCA assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Trk (p-Trk), total Trk, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK. A loading control, such as GAPDH or β-actin, is also probed.
-
Detection: After incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
Trk Signaling Pathway
Trk receptors, upon binding to their neurotrophin ligands, dimerize and autophosphorylate on specific tyrosine residues. This activation triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and PLCγ pathways, which are crucial for cell proliferation, survival, and differentiation.[2][3][4] this compound acts by blocking the initial ATP-binding and autophosphorylation step, thereby inhibiting these downstream signals.
Caption: Inhibition of the Trk signaling pathway by this compound.
Experimental Workflow for this compound Evaluation
The evaluation of a novel Trk inhibitor like this compound follows a logical progression from chemical synthesis to detailed biological characterization.
Caption: Overall workflow for the synthesis and evaluation of this compound.
Conclusion
This compound is a potent, second-generation pan-Trk inhibitor with significant activity against both wild-type and clinically relevant mutant forms of Trk kinases. The detailed protocols provided in this guide for its synthesis and biological evaluation will be a valuable resource for researchers in the fields of oncology and medicinal chemistry. The promising in vitro profile and oral bioavailability of this compound highlight its potential as a lead compound for the development of new therapies to overcome resistance to first-generation Trk inhibitors.[5][7] Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.
References
- 1. Ba/F3 transformation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ulab360.com [ulab360.com]
- 6. ulab360.com [ulab360.com]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
Trk-IN-23: A Technical Guide to Target Specificity and In Vitro Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target specificity of Trk-IN-23, a potent inhibitor of Tropomyosin receptor kinases (Trks). The document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to offer a comprehensive resource for researchers in oncology and neuroscience.
Target Specificity of this compound
This compound demonstrates high potency and selectivity for members of the Trk family of receptor tyrosine kinases. The inhibitory activity of this compound is most pronounced against TrkA, with significant activity also observed against TrkC. Quantitative analysis of its inhibitory effects, as determined by half-maximal inhibitory concentrations (IC50), reveals a distinct specificity profile. The compound also retains high potency against common mutations in TrkA that confer resistance to first-generation inhibitors.
| Target | IC50 (nM) |
| TrkA | 0.5 |
| TrkB | Data Not Available |
| TrkC | 9 |
| TrkA G595R | 14 |
| TrkA F589L | 4.4 |
| TrkA G667C | 4.8 |
Table 1: In vitro inhibitory activity of this compound against wild-type and mutant Trk kinases.
Experimental Protocols
The following sections detail the methodologies for key experiments relevant to the characterization of this compound's target specificity and cellular effects.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
To determine the in vitro half-maximal inhibitory concentrations (IC50) of this compound against TrkA, TrkB, and TrkC, a luminescent kinase assay such as the ADP-Glo™ Kinase Assay is typically employed. This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is conducted by incubating the Trk kinase with its substrate and ATP in the presence of varying concentrations of the inhibitor. After the reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The intensity of the light signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
Protocol Outline:
-
Reagent Preparation: Prepare kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/mL BSA), ATP solution, and substrate solution. Serially dilute this compound to the desired concentrations.
-
Kinase Reaction: In a 96-well or 384-well plate, add the Trk enzyme (TrkA, TrkB, or TrkC), the peptide substrate, and the various concentrations of this compound.
-
Initiate the reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the remaining ATP. Incubate at room temperature for approximately 40 minutes.
-
ADP Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This compound has been shown to induce apoptosis in cancer cell lines expressing Trk fusion proteins. The Caspase-Glo® 3/7 Assay is a common method to quantify apoptosis by measuring the activity of caspases 3 and 7, key executioner caspases.
Principle: This homogeneous, luminescent assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. In the presence of active caspase-3 or -7, the substrate is cleaved, releasing a substrate for luciferase (aminoluciferin). The subsequent luciferase reaction produces a stable "glow-type" luminescent signal that is proportional to the amount of caspase activity present.
Protocol Outline:
-
Cell Culture and Treatment: Seed cells (e.g., Ba/F3 cells expressing a Trk fusion protein) in a 96-well white-walled plate and culture until they are in the logarithmic growth phase.
-
Treat the cells with various concentrations of this compound and appropriate controls (e.g., vehicle control, positive control for apoptosis). Incubate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Assay Procedure: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent directly to each well in a 1:1 ratio with the cell culture medium.
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at room temperature for 1 to 3 hours to allow for cell lysis and the caspase reaction to stabilize.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Compare the luminescence signals from the treated cells to the control cells to determine the fold-increase in caspase-3/7 activity, indicating the induction of apoptosis.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways inhibited by this compound and the general workflows for the experimental protocols described.
In Vitro Kinase Assay for Trk-IN-23: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro kinase assay for evaluating Trk-IN-23, a potent inhibitor of Tropomyosin receptor kinases (Trk). This document outlines the core methodologies, data interpretation, and relevant biological pathways to facilitate the assessment of this compound and similar compounds in a research and drug development setting.
Introduction to this compound and Trk Kinases
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1][2] Aberrant Trk signaling, often through chromosomal rearrangements leading to fusion proteins, is a known driver in a variety of adult and pediatric cancers.[2][3] This has established the Trk kinase family as a significant target for cancer therapeutics.[1][2][3]
This compound is a potent and orally active Trk inhibitor.[4][5] It demonstrates significant inhibitory activity against wild-type TrkA and TrkC, as well as several clinically relevant TrkA mutants that confer resistance to first-generation Trk inhibitors.[4][5] In vitro kinase assays are fundamental for quantifying the potency and selectivity of inhibitors like this compound against their target kinases.
Quantitative Data for this compound
The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The following table summarizes the reported IC50 values for this compound against a panel of Trk kinases.
| Kinase Target | IC50 (nM) |
| TrkA | 0.5 |
| TrkC | 9 |
| TrkAG595R | 14 |
| TrkAF589L | 4.4 |
| TrkAG667C | 4.8 |
| Data sourced from MedchemExpress and Immunomart.[4][5] |
Experimental Protocols for In Vitro Kinase Assays
A variety of in vitro kinase assay formats can be employed to determine the IC50 values of inhibitors. These assays typically measure the phosphorylation of a substrate by the kinase. Two common and robust methods are the LanthaScreen® Eu Kinase Binding Assay, a fluorescence resonance energy transfer (FRET)-based binding assay, and the ADP-Glo™ Kinase Assay, a luminescence-based assay that quantifies ADP production.
LanthaScreen® Eu Kinase Binding Assay
This assay measures the binding of a fluorescently labeled tracer to the kinase's ATP-binding site. An inhibitor will compete with the tracer, leading to a decrease in the FRET signal.
Materials:
-
Trk Kinase (e.g., recombinant human TrkA, TrkB, or TrkC)
-
LanthaScreen® Eu-anti-Tag Antibody
-
Kinase Tracer
-
5X Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (or other test compounds)
-
384-well assay plates
-
Plate reader capable of time-resolved FRET
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in 1X Kinase Buffer A.
-
Kinase/Antibody Mixture: Prepare a solution containing the Trk kinase and the Eu-anti-Tag antibody in 1X Kinase Buffer A.
-
Tracer Solution: Prepare a solution of the Kinase Tracer in 1X Kinase Buffer A.
-
Assay Assembly: In a 384-well plate, add the test compound, the kinase/antibody mixture, and the tracer solution.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a microplate reader capable of measuring the FRET signal (excitation at ~340 nm, emission at 615 nm and 665 nm).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration to determine the IC50 value.
ADP-Glo™ Kinase Assay
This assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Materials:
-
Trk Kinase (e.g., recombinant human TrkA, TrkB, or TrkC)
-
Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu,Tyr) 4:1)
-
ATP
-
This compound (or other test compounds)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well assay plates
-
Luminometer
Protocol:
-
Kinase Reaction: In a 384-well plate, set up the kinase reaction containing the Trk kinase, substrate, ATP, and the test compound in an appropriate kinase buffer.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
Visualizations
Trk Signaling Pathway
The following diagram illustrates the canonical Trk signaling pathway, which is activated by neurotrophins and leads to downstream signaling cascades that regulate cell survival, proliferation, and differentiation.
Caption: Overview of the Trk signaling pathway.
In Vitro Kinase Assay Workflow
The following diagram outlines the general workflow for an in vitro kinase assay to determine the IC50 of an inhibitor.
Caption: General workflow for an in vitro kinase assay.
References
- 1. Identification and preclinical characterization of AZ-23, a novel, selective, and orally bioavailable inhibitor of the Trk kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ulab360.com [ulab360.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
A Methodological Guide to Investigating the Cellular Uptake and Localization of Novel Kinase Inhibitors: A Case Study Framework for Trk-IN-23
Disclaimer: A comprehensive review of publicly available scientific literature and databases reveals a significant lack of specific experimental data on the cellular uptake and subcellular localization of the compound Trk-IN-23. While its potent inhibitory effects on Trk kinases are documented, the precise mechanisms by which it enters cells and where it accumulates remain uncharacterized.
This technical guide is therefore presented as a methodological framework. It is designed for researchers, scientists, and drug development professionals to illustrate how the cellular uptake and localization of a novel small molecule inhibitor, such as this compound, would be rigorously investigated. The experimental protocols, data tables, and diagrams provided are representative of established best practices in the field and serve as a template for such an investigation.
Introduction to Cellular Uptake and Localization Studies
The efficacy of any intracellularly acting drug, including kinase inhibitors like this compound, is fundamentally dependent on its ability to cross the cell membrane, achieve a sufficient concentration at its target, and avoid sequestration in non-target compartments. Understanding the cellular pharmacokinetics and pharmacodynamics (PK/PD) is critical for optimizing drug design, predicting efficacy, and identifying potential mechanisms of resistance. Key questions to be answered include:
-
What is the primary mechanism of cellular entry (e.g., passive diffusion, carrier-mediated transport)?
-
What is the rate and extent of cellular accumulation?
-
Where does the compound localize within the cell (e.g., cytoplasm, nucleus, mitochondria, lysosomes)?
-
Does the compound undergo efflux from the cell, and if so, by which transporters?
This guide outlines a tiered experimental approach to answer these questions.
Experimental Protocols for Characterizing Cellular Transport and Localization
A multi-faceted approach is required to build a complete picture of an inhibitor's cellular behavior. The following are standard, robust methodologies that would be applied.
Cell Permeability Assays
These assays are foundational for determining the ability of a compound to cross a cellular monolayer, which serves as a model for intestinal absorption and general membrane permeability.
Protocol: Caco-2 Bidirectional Permeability Assay
-
Cell Culture: Human colorectal adenocarcinoma (Caco-2) cells are seeded onto semi-permeable filter supports (e.g., Transwell® inserts) and cultured for 21-25 days to allow for spontaneous differentiation into a polarized monolayer that mimics the intestinal epithelium. Monolayer integrity is confirmed by measuring the Transepithelial Electrical Resistance (TEER).
-
Assay Procedure:
-
The test compound (e.g., this compound) is added to either the apical (AP) or basolateral (BL) chamber of the Transwell® plate.
-
Samples are collected from the opposite chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
-
The concentration of the compound in the collected samples is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions (AP-to-BL and BL-to-AP) using the formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of permeation.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the compound.
-
-
Efflux Ratio (ER): The ratio of Papp (BL-to-AP) to Papp (AP-to-BL) is calculated. An ER > 2 suggests the involvement of active efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).
Subcellular Fractionation
This biochemical technique separates major organelles, allowing for the quantification of the compound in each cellular compartment.
Protocol: Differential Centrifugation for Subcellular Fractionation
-
Cell Culture and Treatment: A suitable cell line (e.g., a cancer cell line expressing Trk receptors) is cultured and treated with this compound for a defined period.
-
Homogenization: Cells are harvested, washed with ice-cold PBS, and gently lysed in a hypotonic buffer using a Dounce homogenizer to break the plasma membrane while keeping organelles intact.
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds to pellet different cellular components:
-
Low-Speed Spin (e.g., 1,000 x g for 10 min): Pellets intact nuclei and cytoskeleton. The supernatant is collected.
-
Medium-Speed Spin (e.g., 10,000 x g for 20 min): The previous supernatant is spun to pellet the mitochondrial fraction. The new supernatant is collected.
-
High-Speed Spin (Ultracentrifugation, e.g., 100,000 x g for 60 min): The final supernatant is spun to separate the microsomal fraction (pellet) from the soluble cytosolic fraction (supernatant).
-
-
Analysis: The concentration of this compound in each fraction is determined by LC-MS/MS. The purity of each fraction is validated by Western blotting for organelle-specific marker proteins (e.g., Histone H3 for nucleus, COX IV for mitochondria, GAPDH for cytosol).
Fluorescence Microscopy Imaging
Direct visualization provides spatial information on the compound's localization. This requires a fluorescently labeled version of the inhibitor or the use of specific organelle stains.
Protocol: Confocal Microscopy for Subcellular Localization
-
Probe Synthesis: If not inherently fluorescent, a fluorescent derivative of this compound would be synthesized, ensuring the fluorophore does not significantly alter the compound's biological activity.
-
Cell Culture and Staining:
-
Cells are grown on glass-bottom dishes suitable for high-resolution imaging.
-
Cells are treated with the fluorescently labeled this compound.
-
To identify specific organelles, cells are co-stained with organelle-specific fluorescent dyes (e.g., Hoechst 33342 for the nucleus, MitoTracker™ for mitochondria, LysoTracker™ for lysosomes).
-
-
Imaging: Live or fixed cells are imaged using a confocal laser scanning microscope. Co-localization analysis is performed by overlaying the images from the different fluorescent channels.
-
Quantitative Analysis: Image analysis software is used to calculate co-localization coefficients (e.g., Pearson's or Mander's coefficients) to quantify the degree of overlap between the compound's signal and each organelle marker.
Data Presentation: Illustrative Quantitative Summaries
Clear and structured data presentation is essential for interpretation and comparison. The following tables are hypothetical examples of how data from the described experiments would be summarized.
Table 1: Hypothetical Permeability Data for this compound in Caco-2 Monolayers
| Compound | Direction | Papp (x 10-6 cm/s) | Mean Papp | Efflux Ratio (ER) | Permeability Class |
| This compound | AP to BL | 15.2 | 16.5 | 1.2 | High |
| 17.8 | |||||
| BL to AP | 19.5 | 19.8 | |||
| 20.1 | |||||
| Propranolol | AP to BL | 25.5 | 25.1 | 1.0 | High (Control) |
| (High Perm.) | BL to AP | 24.8 | |||
| Atenolol | AP to BL | 0.4 | 0.5 | 1.1 | Low (Control) |
| (Low Perm.) | BL to AP | 0.5 |
Table 2: Hypothetical Subcellular Distribution of this compound in KM-12 Cells
| Subcellular Fraction | Marker Protein | % Total this compound Detected | Concentration (pmol/mg protein) |
| Cytosol | GAPDH | 65% | 150.2 |
| Nucleus | Histone H3 | 20% | 46.2 |
| Mitochondria | COX IV | 10% | 23.1 |
| Microsomes | Calnexin | 5% | 11.5 |
Visualization of Workflows and Pathways
Diagrams are invaluable for representing complex processes and relationships in a clear, concise manner.
Experimental Workflow
Caption: Workflow for characterizing inhibitor cellular uptake and localization.
Potential Cellular Uptake Mechanisms
Caption: Potential routes of entry for a small molecule inhibitor into a cell.
Generalized Trk Signaling Pathway Inhibition
Caption: Inhibition of a Trk signaling pathway by an intracellular inhibitor.
The Impact of Trk-IN-23 on Downstream Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trk-IN-23 is a potent and selective inhibitor of Tropomyosin receptor kinase (Trk) A and TrkC, demonstrating significant potential in preclinical studies for cancers harboring Trk fusion proteins. This technical guide provides a comprehensive overview of the effects of this compound on downstream signaling pathways. It includes a summary of its inhibitory activity, a discussion of the canonical Trk signaling cascades, and the ultimate cellular consequences of their inhibition by this compound. Detailed, generalized protocols for key experimental assays are provided to enable researchers to investigate the effects of this and similar inhibitors.
Introduction to this compound
This compound, also referred to as compound 24b, is a novel indolin-2-one derivative identified as a potent, second-generation Trk inhibitor.[1] It exhibits high affinity for TrkA and TrkC, as well as several clinically relevant mutants that confer resistance to first-generation inhibitors.[1] The primary mechanism of action for Trk inhibitors is the blockade of the ATP-binding site within the kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling cascades that are crucial for cancer cell proliferation, survival, and differentiation.[2][3]
Quantitative Inhibitory Activity of this compound
This compound has demonstrated potent inhibitory activity against wild-type and mutant Trk kinases. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Target | IC50 (nM) |
| TrkA | 0.5 |
| TrkC | 9 |
| TrkA G595R | 14 |
| TrkA F589L | 4.4 |
| TrkA G667C | 4.8 |
Data sourced from publicly available information.[1]
Core Downstream Signaling Pathways Affected by this compound
The activation of Trk receptors by their cognate neurotrophin ligands triggers a cascade of intracellular signaling events. This compound, by inhibiting the kinase activity of TrkA and TrkC, effectively dampens these pro-survival and proliferative signals. The three primary signaling pathways downstream of Trk receptors are the Ras/MAPK, PI3K/Akt, and PLCγ pathways.[3][4]
Ras/MAPK Pathway
The Ras/MAPK (Mitogen-Activated Protein Kinase) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Upon Trk receptor activation, the adaptor protein Shc binds to a specific phosphotyrosine residue, leading to the recruitment of the Grb2-SOS complex. This complex activates Ras, which in turn initiates a phosphorylation cascade involving Raf, MEK, and finally ERK (Extracellular signal-regulated kinase). Activated, phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression. Inhibition of TrkA/C by this compound is expected to decrease the levels of p-ERK.
Figure 1: Inhibition of the Ras/MAPK pathway by this compound.
PI3K/Akt Pathway
The PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) pathway is a central regulator of cell survival, growth, and metabolism. Activated Trk receptors recruit and activate PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for Akt and PDK1, leading to the phosphorylation and activation of Akt (p-Akt). Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival by inhibiting apoptosis. By blocking TrkA/C activation, this compound is anticipated to reduce the levels of p-Akt.
Figure 2: Inhibition of the PI3K/Akt pathway by this compound.
PLCγ Pathway
The Phospholipase C gamma (PLCγ) pathway is involved in the regulation of intracellular calcium levels and the activation of Protein Kinase C (PKC), which influences a variety of cellular processes including proliferation and differentiation. Upon Trk receptor activation, PLCγ is recruited to the receptor, becomes phosphorylated, and is activated. Activated PLCγ then hydrolyzes PIP2 into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates PKC. Inhibition of TrkA/C by this compound is predicted to suppress the activation of PLCγ.
Figure 3: Inhibition of the PLCγ pathway by this compound.
Cellular Effect: Induction of Apoptosis
A key consequence of inhibiting the pro-survival signaling pathways downstream of Trk receptors is the induction of apoptosis, or programmed cell death. Published data indicates that this compound induces apoptosis in Ba/F3 cells expressing oncogenic TrkA fusion proteins in a dose-dependent manner.[1] This is consistent with the blockade of the PI3K/Akt pathway, which is a major inhibitor of apoptosis.
Experimental Protocols
The following are generalized protocols for key assays used to characterize the effects of kinase inhibitors like this compound on downstream signaling pathways and cellular viability. Specific details may need to be optimized for different cell lines and experimental conditions.
Western Blotting for Phosphorylated Signaling Proteins
This protocol allows for the detection of changes in the phosphorylation state of key downstream proteins such as ERK and Akt.
Figure 4: General workflow for Western blot analysis.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., KM12 or other Trk-fusion positive cell lines) and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-ERK, anti-p-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) and the total protein levels of ERK and Akt.
In-Cell ELISA for TrkA Phosphorylation
This method provides a high-throughput alternative to Western blotting for quantifying the inhibition of TrkA phosphorylation.
Methodology:
-
Cell Seeding and Treatment: Seed a TrkA-expressing cell line (e.g., KM12) in a 96-well plate. After 24 hours, treat the cells with a serial dilution of this compound for a predetermined time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and then permeabilize with a detergent-based solution (e.g., 0.1% Triton X-100).
-
Blocking: Block non-specific binding sites with a blocking buffer.
-
Antibody Incubation:
-
Incubate with a primary antibody specific for phosphorylated TrkA (e.g., anti-p-TrkA Tyr490).
-
Wash and then incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.
-
Normalization: In parallel wells, use an antibody against total TrkA to normalize the phosphorylation signal to the total amount of TrkA protein.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound.
Methodology:
-
Cell Treatment: Treat cells with this compound at various concentrations for a specified duration (e.g., 24-72 hours). Include both untreated and vehicle-treated controls.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Annexin V-negative, PI-negative cells are viable.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the dose-dependent effect of this compound on apoptosis induction.
Conclusion
This compound is a potent inhibitor of TrkA and TrkC, which effectively blocks the downstream Ras/MAPK, PI3K/Akt, and PLCγ signaling pathways. This inhibition leads to a reduction in cell proliferation and survival, ultimately inducing apoptosis in cancer cells driven by Trk fusions. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the detailed molecular effects of this compound and other Trk inhibitors, facilitating the development of more effective targeted cancer therapies. Further research is warranted to obtain more specific quantitative data on the downstream effects of this compound to fully elucidate its mechanism of action.
References
- 1. PrimoVeNde [librarysearch.library.utoronto.ca]
- 2. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Rapid Retrograde Tyrosine Phosphorylation of trkA and Other Proteins in Rat Sympathetic Neurons in Compartmented Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Novelty of Trk-IN-23: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that have emerged as critical targets in oncology. The development of Trk inhibitors has led to significant advancements in the treatment of cancers harboring NTRK gene fusions. However, the emergence of acquired resistance mutations necessitates the development of next-generation inhibitors. This technical guide provides an in-depth analysis of Trk-IN-23, a novel, second-generation Trk inhibitor. We will explore its inhibitory activity against wild-type and mutant Trk kinases, its mechanism of action, and its potential as a therapeutic agent. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to provide a comprehensive overview of the novelty of this compound.
Introduction to Trk Kinases and Inhibition
The Tropomyosin receptor kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. These receptors play a crucial role in the development and function of the nervous system.[1] In cancer, chromosomal rearrangements can lead to the formation of Trk fusion proteins, which are constitutively active and drive oncogenesis through downstream signaling pathways like the MAPK and PI3K-AKT pathways.[1] First-generation Trk inhibitors, such as larotrectinib and entrectinib, have demonstrated remarkable efficacy in patients with Trk fusion-positive cancers. However, the clinical benefit of these inhibitors can be limited by the development of acquired resistance mutations in the Trk kinase domain.
This compound: A Second-Generation Inhibitor
This compound (also referred to as compound 24b) is a novel, orally active indolin-2-one derivative designed as a potent, second-generation Trk inhibitor.[2] Its development was aimed at overcoming the limitations of first-generation inhibitors by targeting common resistance mutations.
In Vitro Inhibitory Activity
This compound has demonstrated potent inhibitory activity against wild-type TrkA and TrkC, as well as clinically relevant TrkA mutants that confer resistance to first-generation inhibitors. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase Target | IC50 (nM) |
| TrkA | 0.5[3] |
| TrkC | 9[3] |
| TrkA G595R | 14[3] |
| TrkA F589L | 4.4[3] |
| TrkA G667C | 4.8[3] |
| Table 1: In Vitro Inhibitory Activity of this compound |
Mechanism of Action: Apoptosis Induction
This compound exerts its anti-cancer effects by inducing apoptosis in cells harboring TrkA mutations. This has been demonstrated in Ba/F3 cells, a murine pro-B cell line that is dependent on interleukin-3 for survival and can be genetically engineered to express specific oncogenes.
Signaling Pathway Inhibition
This compound effectively inhibits the autophosphorylation of TrkA and suppresses downstream signaling through the PI3K/AKT and MAPK/ERK pathways. This disruption of key survival and proliferation signals ultimately leads to programmed cell death.
Caption: this compound inhibits TrkA signaling, leading to apoptosis.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize this compound.
In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound against Trk kinases is determined using a biochemical assay that measures the phosphorylation of a substrate.
-
Principle: A radiometric assay is commonly used, which measures the incorporation of radiolabeled phosphate from ATP into a specific substrate by the kinase.
-
Procedure:
-
Recombinant Trk kinase enzymes (wild-type and mutants) are incubated with a specific substrate and ATP (containing a radiolabel such as ³²P or ³³P).
-
This compound is added at various concentrations to determine its inhibitory effect.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the phosphorylated substrate is separated from the free radiolabeled ATP, often by capturing the substrate on a filter membrane.
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Caption: Workflow for the in vitro kinase inhibition assay.
Cell-Based Apoptosis Assay
The induction of apoptosis by this compound is commonly assessed using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Procedure:
-
Ba/F3 cells expressing TrkA G595R or G667C mutants are cultured.
-
The cells are treated with varying concentrations of this compound for a specified duration (e.g., 24-48 hours).
-
After treatment, the cells are harvested and washed with a binding buffer.
-
The cells are then incubated with fluorescently labeled Annexin V and PI.
-
The stained cells are analyzed by flow cytometry.
-
The percentages of live, early apoptotic, late apoptotic, and necrotic cells are quantified based on their fluorescence profiles.
-
In Vivo Xenograft Model
The in vivo efficacy of this compound is evaluated in a mouse xenograft model.
-
Principle: Human cancer cells, such as Ba/F3 cells engineered to express a Trk fusion protein, are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the test compound to assess its effect on tumor growth.
-
Procedure:
-
Immunodeficient mice (e.g., nude or SCID mice) are subcutaneously injected with Ba/F3 cells expressing a Trk fusion mutant.
-
Tumor growth is monitored regularly.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
This compound is administered orally to the treatment group at a specified dose and schedule. The control group receives a vehicle.
-
Tumor volume and body weight are measured throughout the study.
-
At the end of the study, the tumors are excised and may be used for further analysis (e.g., western blotting to confirm target engagement).
-
The anti-tumor efficacy is typically expressed as a percentage of tumor growth inhibition (TGI).
-
Novelty and Therapeutic Potential of this compound
The novelty of this compound lies in its potent activity against clinically relevant resistance mutations that limit the efficacy of first-generation Trk inhibitors.
References
Methodological & Application
Trk-IN-23 Protocol for Cell Culture Experiments: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trk-IN-23 is a potent and orally active inhibitor of Tropomyosin receptor kinases (Trk)[1][2]. The Trk family of receptor tyrosine kinases, comprising TrkA, TrkB, and TrkC, are crucial regulators of neuronal cell growth, differentiation, and survival. However, aberrant Trk signaling, often due to gene fusions or mutations, is implicated in the progression of various cancers. This compound demonstrates significant inhibitory activity against wild-type TrkA and TrkC, as well as clinically relevant TrkA mutants that confer resistance to first-generation inhibitors. Its mechanism of action involves the induction of apoptosis in cancer cells dependent on Trk signaling. These application notes provide detailed protocols for the use of this compound in cell culture experiments to assess its efficacy and mechanism of action.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| TrkA | 0.5[1][2] |
| TrkC | 9[1][2] |
| TrkA G595R | 14[1][2] |
| TrkA F589L | 4.4[1][2] |
| TrkA G667C | 4.8[1][2] |
Signaling Pathway and Experimental Workflow
The Trk signaling pathway is a critical cascade involved in cell survival and proliferation. Upon ligand binding, Trk receptors dimerize and autophosphorylate, creating docking sites for adaptor proteins that activate downstream pathways, primarily the Ras/MAPK and PI3K/Akt pathways. This compound inhibits the initial phosphorylation of the Trk receptor, thereby blocking these downstream pro-survival signals and leading to apoptosis.
References
Application Notes and Protocols for Trk-IN-23
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and in vitro use of Trk-IN-23, a potent inhibitor of Tropomyosin receptor kinase (Trk). The following information is intended to guide researchers in utilizing this compound for studies related to Trk signaling pathways in various cellular contexts.
Introduction to this compound
This compound is a highly potent and orally bioavailable inhibitor of Trk kinases, including TrkA and TrkC, as well as clinically relevant TrkA mutants such as TRKAG595R, TRKAF589L, and TRKAG667C.[1] It has demonstrated the ability to induce apoptosis in cell lines expressing these mutated kinases.[1] The Trk signaling pathway plays a crucial role in the development and survival of neurons and has been implicated in the progression of various cancers through gene fusions and mutations. Trk inhibitors like this compound are therefore valuable tools for both basic research and therapeutic development.
Solubility and Stock Solution Preparation
The recommended solvent for preparing this compound for in vitro applications is Dimethyl Sulfoxide (DMSO).
Solubility Data
| Solvent | Maximum Solubility |
| DMSO | 10 mM |
Table 1: Solubility of this compound in DMSO.
Protocol for Preparing a 10 mM Stock Solution
Materials:
-
This compound (Molecular Weight: 364.37 g/mol )
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound.
-
For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Moles = Concentration (mol/L) x Volume (L) = 0.010 mol/L x 0.001 L = 0.00001 mol
-
Mass (g) = Moles (mol) x Molecular Weight ( g/mol ) = 0.00001 mol x 364.37 g/mol = 0.0036437 g
-
Mass (mg) = 3.6437 mg
-
-
Weighing: Accurately weigh out approximately 3.64 mg of this compound powder using an analytical balance.
-
Dissolution:
-
Add the weighed this compound to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex gently until the compound is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. Under these conditions, the stock solution is expected to be stable for at least 6 months.
-
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes a general method to assess the effect of this compound on the viability of a relevant cancer cell line, such as the KM12 human colon cancer cell line which harbors a TPM3-NTRK1 gene fusion.
Materials:
-
KM12 cells (or other suitable Trk-dependent cell line)
-
Complete cell culture medium (e.g., MEM with 10% FBS and 1% penicillin/streptomycin)
-
This compound 10 mM stock solution in DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the KM12 cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium. A typical starting concentration range for an IC50 determination could be from 1 nM to 10 µM.
-
Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently by pipetting to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.
-
Western Blot Analysis of Trk Phosphorylation
This protocol outlines a method to assess the inhibitory effect of this compound on Trk autophosphorylation in a cellular context.
Materials:
-
KM12 cells (or other suitable cell line)
-
6-well cell culture plates
-
This compound 10 mM stock solution in DMSO
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-TrkA (Tyr674/675), anti-TrkA, and anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed KM12 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2-4 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-TrkA overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total TrkA and a loading control like GAPDH to ensure equal protein loading.
-
Signaling Pathways and Experimental Workflows
Trk Signaling Pathway
The following diagram illustrates the canonical Trk signaling pathway, which is inhibited by this compound. Neurotrophins bind to the extracellular domain of Trk receptors, leading to receptor dimerization and autophosphorylation of specific tyrosine residues in the kinase domain. This activates downstream signaling cascades, primarily the Ras/MAPK, PI3K/AKT, and PLCγ pathways, which regulate cell survival, proliferation, and differentiation.
Caption: Trk Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Analysis of this compound
The following diagram outlines the general workflow for characterizing the in vitro activity of this compound.
References
Application Notes and Protocols: Trk-IN-23 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Trk-IN-23, a potent inhibitor of Tropomyosin receptor kinases (Trks), in cancer cell line research. This document outlines the mechanism of action, protocols for determining optimal concentrations, and methods for assessing its effects on cell viability, signaling pathways, and apoptosis.
Introduction to this compound
This compound is a powerful and orally active inhibitor targeting the Trk family of receptor tyrosine kinases, including TrkA and TrkC.[1] It has also demonstrated significant activity against several resistance-conferring mutations, such as TRKAG595R, TRKAF589L, and TRKAG667C. The primary mechanism of action of this compound is the induction of apoptosis in cancer cells that are dependent on Trk signaling for their proliferation and survival.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes the available IC50 data for this compound against Trk kinases and in engineered cell lines. Researchers are encouraged to determine the specific IC50 values for their cancer cell lines of interest using the protocols provided in this document.
| Target | IC50 (nM) |
| TRKA | 0.5 |
| TRKC | 9 |
| TRKAG595R | 14 |
| TRKAF589L | 4.4 |
| TRKAG667C | 4.8 |
| Ba/F3-TRKAG595R cells | Induces Apoptosis |
| Ba/F3-TRKAG667C cells | Induces Apoptosis |
Trk Signaling Pathway
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are critical mediators of neuronal development and function. However, in various cancers, aberrant activation of Trk signaling, often through gene fusions, promotes tumor growth and survival. Upon ligand binding (e.g., Nerve Growth Factor for TrkA), Trk receptors dimerize and autophosphorylate, initiating downstream signaling cascades, primarily the RAS/MAPK/ERK and PI3K/AKT pathways, which drive cell proliferation and survival.
Figure 1. Simplified Trk signaling pathway and the inhibitory action of this compound.
Experimental Protocols
To determine the optimal concentration of this compound for a specific cancer cell line, a series of experiments should be conducted. The following protocols provide a detailed methodology for these key experiments.
Experimental Workflow
Figure 2. Workflow for determining the optimal concentration of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines and calculating the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium. A common concentration range to start with is 0.1 nM to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Western Blot Analysis for Trk Pathway Inhibition
This protocol is to confirm that this compound inhibits the phosphorylation of Trk and its downstream effectors, such as AKT and ERK.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-TrkA, anti-TrkA, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x the determined IC50) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is to quantify the induction of apoptosis by this compound in cancer cells.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x the determined IC50) for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Collect both the floating and adherent cells. Trypsinize the adherent cells.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Four populations of cells will be distinguishable:
-
Live cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
-
Conclusion
These application notes and protocols provide a framework for researchers to effectively utilize this compound in their cancer cell line studies. By systematically determining the optimal concentration and evaluating its effects on cell viability, signaling pathways, and apoptosis, a comprehensive understanding of this compound's anti-cancer activity can be achieved. It is crucial to adapt these protocols to the specific characteristics of the cancer cell lines being investigated to ensure accurate and reproducible results.
References
Application Notes and Protocols for Trk-IN-23 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trk-IN-23 is a potent and orally active inhibitor of Tropomyosin receptor kinases (Trk) A and C.[1][2] The Trk family of receptor tyrosine kinases, including TrkA, TrkB, and TrkC, are critical mediators of neuronal signaling, survival, and differentiation.[3] Dysregulation of Trk signaling, often through gene fusions, has been identified as an oncogenic driver in a variety of human cancers.[4] this compound induces apoptosis in cancer cells harboring specific TrkA mutations, highlighting its potential as a targeted therapeutic agent.[1] These application notes provide a comprehensive overview and generalized protocols for the preclinical evaluation of this compound in animal models, based on common methodologies for orally bioavailable kinase inhibitors.
Mechanism of Action and Signaling Pathway
Trk receptors are activated by neurotrophins, leading to the activation of downstream signaling cascades, primarily the mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K), and phospholipase C-gamma (PLCγ) pathways.[3] These pathways are crucial for cell proliferation, survival, and differentiation. In cancers driven by Trk fusions, the kinase domain is constitutively active, leading to uncontrolled cell growth. This compound inhibits the kinase activity of TrkA and TrkC, thereby blocking these downstream oncogenic signals and inducing apoptosis.
Below is a diagram illustrating the simplified Trk signaling pathway and the point of inhibition by this compound.
Caption: Simplified Trk signaling pathway and inhibition by this compound.
Quantitative Data from In Vitro Studies
While specific in vivo efficacy data for this compound is not publicly available, its potent in vitro activity against various Trk isoforms provides a strong rationale for animal studies. The following table summarizes the reported IC50 values.
| Target | IC50 (nM) |
| TrkA | 0.5 |
| TrkC | 9 |
| TrkA G595R | 14 |
| TrkA F589L | 4.4 |
| TrkA G667C | 4.8 |
| Data sourced from MedchemExpress.[1] |
Experimental Protocols for In Vivo Administration
The following protocols are generalized for the oral administration of a Trk inhibitor in a mouse xenograft model and should be adapted and optimized for this compound based on preliminary tolerability and pharmacokinetic studies.
Protocol 1: Evaluation of Maximum Tolerated Dose (MTD)
Objective: To determine the highest dose of this compound that can be administered orally without causing unacceptable toxicity.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
6-8 week old immunocompromised mice (e.g., NOD-SCID or Nude mice)
-
Oral gavage needles
-
Animal balance
-
Calipers
Procedure:
-
Acclimate mice for at least one week before the start of the study.
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Divide mice into cohorts of 3-5 animals each.
-
Administer escalating doses of this compound to each cohort daily via oral gavage. Start with a conservative dose based on in vitro potency (e.g., 10 mg/kg).
-
Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and altered appearance.
-
Record body weight at least three times per week.
-
The MTD is defined as the highest dose that does not result in greater than 20% body weight loss or other severe signs of toxicity.
Protocol 2: Efficacy Study in a Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a relevant cancer xenograft model.
Materials:
-
Cancer cell line with a known Trk fusion or mutation (e.g., KM12 colorectal cancer cells)
-
6-8 week old immunocompromised mice
-
Matrigel (optional, for subcutaneous injection)
-
This compound formulated in vehicle at the MTD
-
Calipers and animal balance
Procedure:
-
Inject cancer cells subcutaneously into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound orally to the treatment group at the predetermined MTD, typically once or twice daily. The control group receives the vehicle only.
-
Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.
-
Monitor body weight and clinical signs as in the MTD study.
-
Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., pharmacodynamics, histology).
Experimental Workflow Diagram
The following diagram outlines the typical workflow for a preclinical efficacy study of an orally administered compound.
Caption: General workflow for a preclinical xenograft study.
Summary and Future Directions
This compound is a promising orally active Trk inhibitor with potent anti-cancer activity in vitro. The provided protocols offer a foundational framework for its in vivo evaluation. Further studies should focus on establishing a detailed pharmacokinetic and pharmacodynamic profile of this compound to optimize dosing schedules and to understand the in vivo mechanism of action. Investigating its efficacy in a broader range of Trk-dependent cancer models, including patient-derived xenografts, will be crucial in its preclinical development. As with other Trk inhibitors, exploring potential mechanisms of acquired resistance will also be an important area of future research.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Translational Pharmacokinetics of Icotrokinra, a Targeted Oral Peptide that Selectively Blocks Interleukin-23 Receptor and Inhibits Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting p-Trk Inhibition by Trk-IN-23 via Western Blot
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Western blotting to detect the phosphorylation of Tropomyosin receptor kinase (Trk) following treatment with the inhibitor, Trk-IN-23. This document includes an overview of the Trk signaling pathway, detailed experimental protocols, and data presentation guidelines.
Introduction to Trk Signaling and Inhibition
Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases comprising TrkA, TrkB, and TrkC. These receptors are activated by neurotrophins, leading to their dimerization and autophosphorylation on specific tyrosine residues.[1] This phosphorylation initiates downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for neuronal survival, differentiation, and proliferation.[2] Dysregulation of Trk signaling has been implicated in various cancers, making Trk receptors attractive therapeutic targets.[3]
This compound is a potent and orally active inhibitor of Trk kinases. It demonstrates high efficacy against TrkA and TrkC, with IC50 values of 0.5 nM and 9 nM, respectively.[4] By blocking the kinase activity of Trk receptors, this compound prevents their autophosphorylation and subsequent activation of downstream signaling, thereby inhibiting the proliferation of Trk-dependent cells. Western blotting is a key technique to verify the inhibitory effect of this compound by measuring the levels of phosphorylated Trk (p-Trk).
Trk Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical Trk signaling pathway and the mechanism of action for this compound.
Caption: Trk signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Western Blot Analysis of p-Trk
The diagram below outlines the key steps for performing a Western blot to assess p-Trk levels after this compound treatment.
Caption: Experimental workflow for Western blot analysis of p-Trk.
Quantitative Data Summary
| Compound | Target | IC50 (nM) | Reference |
| This compound | TrkA | 0.5 | [4] |
| This compound | TrkC | 9 | [4] |
Detailed Experimental Protocol
This protocol provides a general framework for a Western blot experiment to detect p-Trk levels. Optimal conditions, such as cell type, this compound concentration, and treatment time, should be determined empirically by the researcher.
Materials and Reagents
-
Cell Line: A cell line expressing Trk receptors (e.g., neuroblastoma cell lines like SH-SY5Y, or engineered cell lines overexpressing a specific Trk receptor).
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
This compound: Dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Neurotrophin: (e.g., NGF for TrkA, BDNF for TrkB) to stimulate Trk phosphorylation.
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.[5]
-
Protein Assay Kit: BCA or Bradford assay.
-
SDS-PAGE Gels: Appropriate acrylamide percentage for Trk proteins (~140 kDa).
-
Transfer Buffer: Standard Tris-Glycine buffer with methanol.
-
Membranes: PVDF or nitrocellulose.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST for phospho-antibodies.
-
Primary Antibodies: See table below.
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate: ECL substrate.
-
Imaging System: Chemiluminescence imager.
Recommended Antibodies for Western Blot
| Antibody Target | Host/Isotype | Recommended Dilution | Supplier (Example Cat. No.) |
| Phospho-TrkA (Tyr490) | Rabbit pAb | 1:1000 | Thermo Fisher (PA5-104674)[6] |
| Phospho-TrkA (Tyr674/675)/ TrkB (Tyr706/707) | Rabbit mAb | 1:1000 | Cell Signaling Technology (#4621)[7] |
| Pan-Trk | Rabbit mAb | 1:1000 | Cell Signaling Technology (#92991)[8] |
| Pan-Trk | Rabbit pAb | 1:400 | St John's Laboratory (STJ11104726)[9] |
| Loading Control (e.g., GAPDH, β-actin) | Varies | Varies | Varies |
Procedure
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Serum-starve the cells for 4-6 hours or overnight, if necessary, to reduce basal phosphorylation.
-
Pre-treat the cells with various concentrations of this compound (e.g., ranging from 1 nM to 1 µM, based on IC50 values) for a predetermined time (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with the appropriate neurotrophin (e.g., 50-100 ng/mL) for a short period (e.g., 5-15 minutes) to induce Trk phosphorylation. Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.[5]
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.[5]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[10]
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by Ponceau S staining.
-
-
Blocking:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against p-Trk, diluted in 5% BSA in TBST, overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody, diluted in 5% non-fat dry milk in TBST, for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
For total Trk and loading control, the membrane can be stripped and re-probed or parallel blots can be run.
-
-
Detection and Data Analysis:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the p-Trk signal to the total Trk signal and/or the loading control.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Signal | Insufficient protein loading | Increase the amount of protein loaded per lane. |
| Ineffective antibody | Check the antibody datasheet for recommended conditions and consider trying a different antibody. | |
| Low Trk expression in the cell line | Use a positive control cell lysate known to express Trk. Consider using an engineered cell line. | |
| Inefficient protein transfer | Verify transfer with Ponceau S staining. Optimize transfer time and voltage. | |
| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent. |
| Antibody concentration too high | Titrate the primary and secondary antibody concentrations. | |
| Inadequate washing | Increase the number and duration of washes. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific monoclonal antibody. Check the antibody datasheet for known cross-reactivities. |
| Protein degradation | Ensure protease and phosphatase inhibitors are fresh and added to the lysis buffer immediately before use. Keep samples on ice. |
References
- 1. mdpi.com [mdpi.com]
- 2. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.org]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Phospho-TrkA (Tyr490) Polyclonal Antibody (PA5-104674) [thermofisher.com]
- 7. Phospho-TrkA (Tyr674/675)/TrkB (Tyr706/707) (C50F3) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 8. Trk (pan) (A7H6R) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. origene.com [origene.com]
Application Note: Flow Cytometry Analysis of Apoptosis Induced by Trk-IN-23
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and survival of neurons.[1] However, aberrant activation of Trk signaling, often through gene fusions, has been identified as a key oncogenic driver in a variety of cancers.[2] This has led to the development of targeted therapies aimed at inhibiting Trk activity. Trk-IN-23 is a potent and orally active inhibitor of Trk kinases, with demonstrated activity against TrkA, TrkC, and clinically relevant TrkA mutants.[3][4] Notably, this compound has been shown to induce apoptosis in cancer cells harboring TrkA mutations, making it a promising candidate for cancer therapy.[3]
This application note provides a detailed protocol for the analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of the Assay
Flow cytometry is a powerful technique for the rapid, quantitative analysis of single cells in a population.[5] The Annexin V/PI dual-staining method is a widely used flow cytometry assay to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[6]
-
Annexin V: In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can be used to identify early apoptotic cells.[6]
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live and early apoptotic cells. However, in late-stage apoptosis and necrosis, the cell membrane loses its integrity, allowing PI to enter and stain the nucleus.[6]
By using both Annexin V and PI, we can distinguish the following cell populations:
-
Annexin V- / PI- : Live, healthy cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (often considered an artifact of sample preparation)
This compound Mechanism of Action and Apoptosis Induction
Trk receptors, upon binding to their neurotrophin ligands, activate downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways.[1][7] These pathways are critical for promoting cell survival and proliferation while inhibiting apoptosis.[7] By inhibiting the kinase activity of Trk receptors, this compound effectively blocks these pro-survival signals, leading to the activation of the apoptotic cascade.
References
- 1. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 2. Interaction of Survival and Death Signaling in Basal Forebrain Neurons: Roles of Neurotrophins and Proneurotrophins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.org]
- 5. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trk receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Development of a Trk-IN-23 Resistant Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of acquired resistance to targeted therapies is a significant challenge in oncology. Trk-IN-23 is a potent inhibitor of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC), which are oncogenic drivers in a variety of cancers. Understanding the mechanisms by which cancer cells develop resistance to this compound is crucial for the development of next-generation inhibitors and effective combination therapies. These application notes provide a comprehensive guide to generating and characterizing a this compound resistant cell line in vitro. The protocols outlined below detail the stepwise process of inducing resistance through continuous exposure to increasing concentrations of the inhibitor, and the subsequent characterization of the resistant phenotype.
Data Presentation
Hypothetical IC50 Values of this compound in a Panel of Cancer Cell Lines
Successful development of a drug-resistant cell line begins with the selection of a sensitive parental cell line. The following table presents hypothetical IC50 values for this compound in a panel of human cancer cell lines. Researchers should first determine the IC50 of this compound in their chosen cell line(s) to establish a baseline sensitivity.
| Cell Line | Cancer Type | Trk Fusion/Mutation Status | Hypothetical IC50 (nM) of this compound |
| K-562 | Chronic Myeloid Leukemia | ETV6-NTRK3 fusion | 5 |
| KM12 | Colorectal Cancer | TPM3-NTRK1 fusion | 10 |
| SH-SY5Y | Neuroblastoma | Wild-type NTRK1 | 50 |
| PC-12 | Pheochromocytoma | Wild-type NTRK1 | 75 |
| A549 | Lung Cancer | Wild-type NTRK | >1000 |
Characterization of Parental vs. Resistant Cell Lines
This table summarizes the expected data from the characterization of the newly generated this compound resistant cell line compared to the parental cell line.
| Parameter | Parental Cell Line | This compound Resistant Cell Line |
| IC50 of this compound (nM) | 5-10 | >500 |
| Fold Resistance | 1 | >50 |
| Trk Phosphorylation (p-Trk/total Trk ratio) | High (without inhibitor), Low (with inhibitor) | High (even with inhibitor) |
| Downstream Signaling (p-AKT/total AKT, p-ERK/total ERK ratio) | High (without inhibitor), Low (with inhibitor) | High (even with inhibitor) |
| Identified Resistance Mutations | None | e.g., TrkA G595R, F589L, G667C |
Experimental Protocols
Protocol for Determining the IC50 of this compound
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in a chosen cancer cell line using a cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range to test would be from 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Cell Viability Assay:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT/WST-1).
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background absorbance/luminescence from all readings.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Protocol for Generating a this compound Resistant Cell Line
This protocol describes the generation of a this compound resistant cell line by continuous exposure to incrementally increasing concentrations of the inhibitor. This process can take several months.[1][2]
Materials:
-
Parental cancer cell line sensitive to this compound
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks (T25 or T75)
-
Cryovials for cell banking
Procedure:
-
Initial Exposure:
-
Start by treating the parental cells with this compound at a concentration equal to the IC50 determined in Protocol 2.1.
-
Culture the cells in the presence of the inhibitor, changing the medium every 2-3 days.
-
-
Dose Escalation:
-
Initially, a significant portion of the cells will die. Allow the surviving cells to repopulate the flask.
-
Once the cells are growing steadily at the initial concentration, increase the concentration of this compound by 1.5 to 2-fold.[1]
-
Repeat this process of allowing the cells to adapt and then increasing the drug concentration.
-
-
Monitoring and Maintenance:
-
At each stage of increased drug concentration, monitor the cell morphology and growth rate.
-
It is crucial to cryopreserve cells at each successful concentration step as a backup.
-
Continue this dose escalation until the cells are able to proliferate in a high concentration of this compound (e.g., 1 µM or higher).
-
-
Establishment of the Resistant Line:
-
Once a resistant population is established, maintain the cells in a continuous culture with the high concentration of this compound for several passages to ensure the stability of the resistant phenotype.
-
The newly established resistant cell line should be periodically tested for its IC50 to confirm the level of resistance.
-
Western Blot Protocol for Trk Signaling Pathway Analysis
This protocol is for analyzing the phosphorylation status of Trk and its downstream signaling proteins (AKT and ERK) in parental and resistant cell lines.
Materials:
-
Parental and this compound resistant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Recommended Primary Antibodies:
| Antibody | Supplier | Catalog Number (Example) |
| Phospho-TrkA (Tyr490)/TrkB (Tyr516) | Cell Signaling Technology | 4619 |
| TrkA | Cell Signaling Technology | 2505 |
| TrkB | Thermo Fisher Scientific | MA5-14903 |
| pan-Trk | Bio SB | BSB-3714 |
| Phospho-Akt (Ser473) | Cell Signaling Technology | 4060 |
| Akt (pan) | Cell Signaling Technology | 4691 |
| Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) | Cell Signaling Technology | 4370 |
| p44/42 MAPK (Erk1/2) | Cell Signaling Technology | 4695 |
| β-Actin | Cell Signaling Technology | 4970 |
Procedure:
-
Cell Lysis:
-
Plate parental and resistant cells and allow them to attach overnight.
-
Treat the cells with this compound at various concentrations (e.g., 0, 100 nM, 1 µM) for 2-4 hours.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.[3][4]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Incubate the membrane with the primary antibody overnight at 4°C.[3]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Visualization
Trk Signaling Pathway
Caption: Overview of the Trk signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Developing a Resistant Cell Line
Caption: Step-by-step workflow for generating a this compound resistant cell line.
Logic of Resistance Mechanism Identification
Caption: Logical flow for identifying the mechanism of resistance to this compound.
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 4. azurebiosystems.com [azurebiosystems.com]
Troubleshooting & Optimization
Off-target effects of Trk-IN-23 in cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Trk-IN-23, a potent, orally bioavailable, second-generation TRK inhibitor. This guide focuses on addressing potential off-target effects and other experimental challenges.
Troubleshooting Guide
Problem 1: Reduced or No Inhibition of Target Cells
Possible Cause 1: Acquired On-Target Resistance
-
Explanation: Cancer cells can develop secondary mutations in the TRK kinase domain that interfere with inhibitor binding. Common mutations include those in the solvent front (e.g., TRKA G595R), gatekeeper residue (e.g., TRKA F589L), and the xDFG motif (e.g., TRKA G667C).[1][2] this compound is designed to be effective against some of these mutants, but novel or compound mutations may arise.[3][4][5]
-
Suggested Solution:
-
Sequence the NTRK gene in your resistant cell line to identify potential secondary mutations.
-
If a known resistance mutation is detected, consult the literature for inhibitors effective against that specific mutant.
-
Consider increasing the concentration of this compound, as some mutations may confer partial rather than complete resistance.
-
Possible Cause 2: Off-Target Resistance Mechanisms
-
Explanation: Cells can develop resistance by activating alternative signaling pathways that bypass the need for TRK signaling. This is a common off-target mechanism of resistance to TRK inhibitors.[1][6] Known pathways include the MAPK pathway (via mutations in BRAF or KRAS) and amplification of the MET proto-oncogene.[1][3]
-
Suggested Solution:
-
Perform western blot analysis to probe for the activation of key downstream signaling molecules (e.g., p-ERK, p-AKT) even in the presence of this compound.
-
Use RT-qPCR or FISH to look for amplification of genes like MET.
-
Sequence key genes in bypass pathways, such as BRAF and KRAS.
-
Consider combination therapy with an inhibitor of the identified bypass pathway (e.g., a MEK inhibitor if the MAPK pathway is activated).
-
Caption: Major downstream signaling pathways activated by TRK receptors.
Q4: How can I confirm that this compound is inhibiting TRK in my cell line?
A4: You can perform a western blot to assess the phosphorylation status of the TRK receptor. Treat your cells with this compound for a specified time, then lyse the cells and probe for both total TRK and phosphorylated TRK (p-TRK). A successful inhibition will show a significant decrease in the p-TRK signal relative to the total TRK and vehicle-treated controls. You can also assess the phosphorylation of downstream effectors like AKT and ERK.
Data Presentation
Table 1: On-Target Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| TRKA | 0.5 |
| TRKC | 9.0 |
| TRKA G595R | 14.0 |
| TRKA F589L | 4.4 |
| TRKA G667C | 4.8 |
Data compiled from published biochemical assays.
Table 2: Example Off-Target Kinase Selectivity Profile
Note: A specific off-target profile for this compound is not publicly available. This table is a template demonstrating how such data should be presented. Researchers are strongly encouraged to perform their own kinase screening.
| Off-Target Kinase | % Inhibition @ 1 µM | IC50 (nM) | Potential Phenotype |
| VEGFR2 | Data not available | TBD | Anti-angiogenesis |
| PDGFRβ | Data not available | TBD | Altered cell growth |
| c-Kit | Data not available | TBD | Hematopoietic effects |
| EGFR | Data not available | TBD | Skin/GI toxicity |
| ... (other kinases) | ... | ... | ... |
Experimental Protocols
Protocol 1: Western Blot for TRK Inhibition
-
Cell Culture and Treatment: Plate cells (e.g., Ba/F3-TRKAG595R) and allow them to adhere or reach the desired confluency. [4][5]Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-TRK, total TRK, p-ERK, total ERK, p-AKT, and total AKT overnight at 4°C. Use a loading control antibody like GAPDH or β-actin.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Wash again and visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize the phosphorylated protein signal to the total protein signal for each target.
Protocol 2: Cell Viability/Apoptosis Assay
-
Cell Seeding: Seed cells (e.g., Ba/F3-TRKAG667C) in a 96-well plate at a predetermined density. [4][5]2. Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 72 hours).
-
Assay:
-
For Viability: Add a reagent such as CellTiter-Glo® to measure ATP levels, which correlate with cell viability. Read luminescence on a plate reader.
-
For Apoptosis: Use a caspase-based assay (e.g., Caspase-Glo® 3/7) or an Annexin V/PI staining kit followed by flow cytometry analysis. This compound has been shown to induce apoptosis in sensitive cell lines. [4][5]5. Data Analysis: Normalize the results to the vehicle-treated control wells. Calculate the IC50 or EC50 value by fitting the dose-response data to a four-parameter logistic curve.
-
References
- 1. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors selitrectinib and repotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PrimoVeNde [librarysearch.library.utoronto.ca]
- 5. Design, synthesis and biological evaluation of novel indolin-2-one derivatives as potent second-generation TRKs inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
Troubleshooting Trk-IN-23 instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in utilizing Trk-IN-23 effectively in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and orally active inhibitor of Tropomyosin receptor kinases (Trk).[1][2] It targets TrkA and TrkC with high affinity, as well as several clinically relevant mutant forms of TrkA.[1][2] Its primary mechanism of action is the inhibition of the kinase activity of Trk receptors, which are involved in neuronal signaling and can be oncogenic drivers in various cancers when their signaling is dysregulated.[3][4] By blocking the ATP-binding site of the Trk kinase domain, this compound prevents the phosphorylation of downstream signaling molecules, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells with activating Trk fusions.[1][3]
Q2: What is the recommended solvent for dissolving this compound?
This compound is reported to have a solubility of 10 mM in DMSO.[2] For in vitro cellular assays, it is common practice to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final desired concentration in the cell culture medium. It is crucial to ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced toxicity.
Q3: How should I store this compound solutions?
For long-term storage, it is recommended to store the powdered form of this compound at -20°C. Once dissolved in a solvent such as DMSO, stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month to minimize degradation.[5] Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution into smaller, single-use volumes.
Q4: Are there any known stability issues with this compound in aqueous solutions?
While specific degradation pathways for this compound in aqueous solutions are not extensively documented in publicly available literature, small molecule inhibitors can be susceptible to hydrolysis or oxidation over time, especially when diluted in aqueous buffers for extended periods or at non-neutral pH. It is advisable to prepare fresh dilutions of this compound in your experimental buffer immediately before use. If precipitation is observed upon dilution, the use of a formulation containing excipients like PEG300 and Tween-80, similar to those used for the related compound AZ-23, could be considered to improve solubility and stability in aqueous media.[5]
Troubleshooting Guide: this compound Instability in Solution
This guide addresses common issues related to the stability of this compound in solution during experimental procedures.
Problem: I am observing precipitation of this compound after diluting my DMSO stock in aqueous buffer or cell culture medium.
-
Potential Cause 1: Poor Solubility in Aqueous Solutions.
-
Solution: While this compound is soluble in DMSO, its solubility in aqueous solutions is likely to be significantly lower. To address this, try lowering the final concentration of this compound in your assay. You can also explore the use of solubilizing agents. For instance, a formulation used for a similar Trk inhibitor, AZ-23, consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which yielded a clear solution.[5] You may need to optimize a similar formulation for your specific experimental setup.
-
-
Potential Cause 2: Temperature Effects.
-
Solution: The solubility of many compounds decreases at lower temperatures. If you are working with chilled buffers, try preparing your dilutions at room temperature before cooling them down, if your experimental protocol allows. In some cases, gentle warming and sonication can help to redissolve precipitated compounds.[5]
-
Problem: I am seeing a loss of this compound activity over time in my multi-day experiment.
-
Potential Cause 1: Chemical Degradation.
-
Solution: this compound, like many small molecules, may not be stable in aqueous media for extended periods. It is recommended to add freshly diluted this compound to your experiment at each time point or to replace the medium with freshly prepared inhibitor-containing medium daily.
-
-
Potential Cause 2: Adsorption to Plastics.
-
Solution: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in solution. To mitigate this, consider using low-adhesion microplates and polypropylene tubes. Including a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.01%) or a carrier protein like BSA (e.g., 0.1%) in your buffer can also help to reduce non-specific binding.
-
Quantitative Data Summary
| Compound | Solvent/Formulation | Solubility | Source |
| This compound | DMSO | 10 mM | [2] |
| AZ-23 | DMSO | 125 mg/mL (319.02 mM) | [5] |
| AZ-23 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (5.31 mM) | [5] |
| AZ-23 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (5.31 mM) | [5] |
| AZ-23 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (5.31 mM) | [5] |
Experimental Protocols
Protocol: In Vitro Trk Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a Trk kinase in a biochemical assay format.
-
Preparation of Reagents:
-
Kinase Buffer: Prepare a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
ATP Solution: Prepare a stock solution of ATP in water and determine its concentration spectrophotometrically.
-
Substrate Solution: Prepare a stock solution of a suitable peptide or protein substrate for the Trk kinase (e.g., a poly(Glu, Tyr) 4:1 peptide).
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
-
Assay Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and diluted this compound (or DMSO as a vehicle control) to the kinase buffer.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific Trk kinase isoform being tested.
-
Incubate the reaction mixture at a constant temperature (e.g., 30°C) for a predetermined amount of time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., a solution containing EDTA).
-
Detect the amount of phosphorylated substrate using a suitable method, such as a phosphospecific antibody in an ELISA format or a luminescence-based ATP detection assay that measures the amount of ATP consumed.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining at each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Visualizations
Caption: Troubleshooting workflow for this compound instability.
References
Technical Support Center: Trk-IN-23 Animal Model Studies
Disclaimer: There is limited publicly available information regarding the specific toxicity profile of Trk-IN-23 in animal models. The following troubleshooting guide and frequently asked questions (FAQs) are based on the known on-target effects of the broader class of Tropomyosin receptor kinase (Trk) inhibitors and general best practices for in vivo studies with kinase inhibitors. Researchers should always perform initial dose-range finding and tolerability studies for any new compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected on-target toxicities of Trk inhibitors in animal models?
A1: Based on the physiological functions of Trk pathways, on-target toxicities are primarily neurological and metabolic.[1][2] These may include:
-
Weight gain: TrkB signaling is involved in appetite regulation. Inhibition can lead to hyperphagia and subsequent weight gain.[1]
-
Neurological effects: Trk signaling is crucial for the development and maintenance of the nervous system.[1] Inhibition can manifest as dizziness, ataxia (impaired coordination), and gait disturbance.[1][3] In a study with the Trk inhibitor LPM4870108 in rhesus monkeys, dose-dependent effects included gait disturbance, impaired balance, poor coordination, and decreased grip strength.[3]
-
Withdrawal symptoms: Discontinuation of Trk inhibitors can lead to withdrawal pain.[2]
Q2: How can I select an appropriate starting dose for this compound in my animal model?
A2: Dose selection for novel kinase inhibitors should be approached systematically.[4][5] A common strategy involves:
-
In vitro to in vivo extrapolation: Use the in vitro IC50 values of this compound (TrkA IC50 = 0.5 nM) as a starting point to estimate a pharmacologically active dose range.[6][7]
-
Literature review: Search for in vivo studies of structurally similar compounds or other pan-Trk inhibitors to inform potential efficacious dose ranges.
-
Dose-range finding study: Conduct a pilot study with a small number of animals and a wide range of doses to determine the maximum tolerated dose (MTD).
Q3: What are the best practices for formulating this compound for oral administration in rodents?
A3: Many kinase inhibitors have poor aqueous solubility. A common approach for preclinical oral formulation is to use a vehicle suspension. A standard vehicle for rodent oral gavage studies is 0.5% (w/v) carboxymethylcellulose (CMC) in water. It is crucial to ensure a homogenous suspension before each administration.
Q4: What clinical signs should I monitor for in animals treated with this compound?
A4: Daily monitoring of the animals is critical. Key parameters to observe include:
-
Body weight: Record daily to track potential weight gain.
-
General appearance: Note any changes in posture, fur condition, or activity levels.
-
Behavioral assessments: Conduct regular observations for signs of ataxia, abnormal gait, or dizziness. This can be semi-quantified using a clinical scoring system.
-
Food and water intake: Monitor for significant changes.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Significant and rapid weight gain | On-target inhibition of TrkB affecting appetite control.[1] | - Reduce the dose of this compound.- Implement pair-feeding in your study design to control for caloric intake.- Consider co-administration with appetite suppressants, though this may introduce confounding variables. |
| Ataxia, unsteady gait, or impaired balance | On-target neurological effects of Trk inhibition.[1][3] | - Immediately reduce the dose.- If symptoms are severe, consider a temporary cessation of dosing.- Refine the dose level in subsequent cohorts to a level that minimizes these effects while maintaining efficacy. |
| Compound precipitation in formulation | Poor solubility of this compound. | - Increase the concentration of the suspending agent (e.g., CMC).- Explore alternative vehicle formulations (e.g., addition of a solubilizing agent like Tween 80), ensuring the vehicle itself has no toxicity.- Prepare fresh formulations more frequently. |
| High inter-animal variability in response | Inconsistent dosing due to poor formulation or gavage technique. | - Ensure the formulation is a homogenous suspension before each dose.- Verify the accuracy of your dosing volume.- Ensure all personnel are proficient in the oral gavage technique to minimize stress and ensure consistent delivery. |
Quantitative Data Summary
Due to the lack of specific preclinical data for this compound, the following table summarizes on-target adverse events observed with the general class of Trk inhibitors in clinical and preclinical studies. This can serve as a guide for what to anticipate in animal models.
| Adverse Event | Animal Model Findings (General Trk Inhibitors) | Clinical Findings (General Trk Inhibitors) | Potential Mitigation Strategies in Animal Models |
| Weight Gain | Hyperphagia and obesity observed in TrkB knockout mice.[1] | 53% of patients experienced weight gain.[2][8] | Dose reduction, pair-feeding. |
| Dizziness/Ataxia | Ataxia in mice with reduced BDNF (TrkB ligand).[1] Gait disturbance and impaired balance in monkeys with a Trk inhibitor.[3] | 41% of patients experienced dizziness, with or without ataxia.[2][8] | Dose reduction was the most effective intervention.[2][8] |
| Withdrawal Pain | NTRK1-null mice are unresponsive to painful stimuli, suggesting a role in pain perception.[1] | 35% of patients experienced pain upon discontinuation of the inhibitor.[2] | Gradual dose tapering at the end of the study. |
Experimental Protocols
Protocol: Maximum Tolerated Dose (MTD) Study for a Novel Kinase Inhibitor in Rodents
-
Animal Model: Select a relevant rodent strain (e.g., BALB/c or C57BL/6 mice). Use a small group size (n=3-5 per group).
-
Dose Selection: Based on in vitro potency and any available pharmacokinetic data, select a range of at least 3-5 doses. Include a vehicle control group.
-
Formulation: Prepare the compound in a suitable vehicle (e.g., 0.5% CMC in water) and ensure homogeneity.
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage) daily for 5-14 days.
-
Monitoring:
-
Record body weight daily.
-
Perform daily clinical observations, scoring for any signs of toxicity (e.g., changes in activity, posture, grooming).
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological analysis.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or produce signs of life-threatening toxicity.
Protocol: General Oral Gavage Administration in Mice
-
Preparation:
-
Ensure the this compound formulation is at room temperature and is a homogenous suspension.
-
Calculate the correct volume for each mouse based on its most recent body weight.
-
-
Handling:
-
Gently restrain the mouse, ensuring it can breathe comfortably.
-
Use an appropriately sized, blunt-tipped gavage needle.
-
-
Procedure:
-
Measure the distance from the mouse's mouth to the xiphoid process to estimate the correct insertion depth.
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the formulation.
-
-
Post-Administration:
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Visualizations
Caption: The Trk signaling pathway, a key regulator of neuronal survival and differentiation.
Caption: Experimental workflow for a maximum tolerated dose (MTD) study in rodents.
References
- 1. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of On-Target Adverse Events Caused by TRK Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of the toxicity and toxicokinetics of the novel potent tropomyosin receptor kinase (Trk) inhibitor LPM4870108 in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Immunomart [immunomart.org]
- 8. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
Interpreting unexpected results with Trk-IN-23
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results when working with Trk-IN-23, a potent inhibitor of Tropomyosin receptor kinases (Trk).
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: Higher than expected cell viability after this compound treatment.
Possible Cause 1: Suboptimal Inhibitor Concentration or Activity
Your experimental concentration of this compound may be too low to achieve the desired inhibitory effect. It is also possible that the inhibitor has degraded over time.
Suggested Solution:
-
Titration Experiment: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line.
-
Inhibitor Quality Control: Verify the activity of your this compound stock. If possible, compare its performance to a fresh batch of the inhibitor.
Possible Cause 2: Acquired Resistance
Prolonged exposure to Trk inhibitors can lead to the development of resistance in cancer cells. This can occur through on-target mutations in the Trk kinase domain or through the activation of bypass signaling pathways.[1][2]
Suggested Solution:
-
Mutation Analysis: Sequence the Trk kinase domain in your resistant cell line to identify potential mutations. Common resistance mutations occur in the solvent front, xDFG motif, and gatekeeper residues.[1]
-
Pathway Analysis: Use techniques like Western blotting or phospho-kinase arrays to investigate the activation of alternative signaling pathways such as MET, BRAF, or KRAS.[2][3]
Possible Cause 3: Off-Target Effects
While this compound is designed to be a specific Trk inhibitor, it may have off-target effects that could inadvertently promote cell survival in certain contexts.
Suggested Solution:
-
Target Knockdown/Knockout: Use siRNA or CRISPR to specifically deplete Trk protein and observe if the phenotype mimics treatment with this compound. A discrepancy in results may suggest off-target effects of the inhibitor.[4]
-
Phenotypic Screening: Compare the cellular phenotype induced by this compound with that of other known Trk inhibitors.
Logical Troubleshooting Workflow for High Cell Viability
Caption: Troubleshooting workflow for unexpected cell viability.
Issue 2: Unexpected Phenotypic Changes Observed
You may observe unexpected changes in cell morphology, migration, or other behaviors that are not typically associated with Trk inhibition.
Possible Cause: On-Target, but Unanticipated, Effects
Trk signaling is involved in a variety of cellular processes beyond proliferation and survival, including neuronal function, appetite regulation, and pain sensitivity.[5][6] Inhibition of these pathways could lead to unexpected phenotypic changes in certain cell types.
Suggested Solution:
-
Literature Review: Investigate the known roles of Trk signaling in your specific cell type or a similar biological context.
-
Control Experiments: Use a structurally different Trk inhibitor to see if the same phenotype is observed. This can help confirm if the effect is on-target.
Possible Cause: Off-Target Kinase Inhibition
Many small molecule kinase inhibitors can interact with multiple kinases, leading to off-target effects.[7]
Suggested Solution:
-
Kinome Profiling: If available, perform kinome-wide profiling to identify other kinases that may be inhibited by this compound at the concentrations used in your experiments.
-
Consult Databases: Check publicly available databases for known off-target effects of similar chemical structures.
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways downstream of Trk receptors?
A1: Trk receptors, upon activation by their neurotrophin ligands, initiate several key downstream signaling cascades:
-
Ras/Raf/MAPK Pathway: Primarily involved in cell growth and proliferation.[8]
-
PI3K/Akt/mTOR Pathway: Crucial for promoting cell survival and protein synthesis.[8]
-
PLCγ/PKC Pathway: Plays a role in neuronal differentiation.[8]
Trk Signaling Pathways Diagram
Caption: Major signaling pathways downstream of Trk receptors.
Q2: What are the expected on-target effects of Trk inhibition in vivo?
A2: Due to the role of Trk signaling in the nervous system, on-target effects of Trk inhibitors are well-documented and can include weight gain (due to effects on appetite centers), dizziness, ataxia, and withdrawal pain upon discontinuation of the inhibitor.[1][5][6][9]
Q3: How can I differentiate between on-target and off-target effects of this compound?
A3: A multi-pronged approach is recommended:
-
Use of Multiple Inhibitors: Compare the effects of this compound with other structurally and mechanistically different Trk inhibitors. Consistent results suggest an on-target effect.
-
Genetic Approaches: Use techniques like siRNA or CRISPR/Cas9 to specifically silence the Trk gene. If the resulting phenotype is the same as with this compound treatment, the effect is likely on-target.[4]
-
Rescue Experiments: In a system where this compound is effective, overexpressing a drug-resistant mutant of Trk should rescue the cells from the inhibitor's effects if they are on-target.
Experimental Workflow to Differentiate On- vs. Off-Target Effects
Caption: Workflow to distinguish on-target from off-target effects.
Experimental Protocols
General Protocol for Cell Viability Assay
This protocol provides a general framework for assessing the effect of this compound on the viability of adherent cancer cell lines using a resazurin-based assay.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound in culture medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 1:3 or 1:5 dilutions.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor-treated wells.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
Viability Assessment:
-
Add resazurin solution to each well to a final concentration of 10% (v/v).
-
Incubate for 2-4 hours at 37°C.
-
Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium only).
-
Normalize the fluorescence values to the vehicle control to determine the percentage of viable cells.
-
Plot the percentage of viable cells against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.
-
General Protocol for Western Blotting
This protocol describes a general method to assess the phosphorylation status of Trk and downstream signaling proteins.
-
Cell Lysis:
-
Treat cells with this compound at the desired concentration and for the appropriate time.
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., p-Trk, Trk, p-Akt, Akt, p-ERK, ERK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detection system.
-
Quantitative Data Summary
The following table provides representative IC50 values for first and second-generation Trk inhibitors against wild-type Trk and common resistance mutations. Note that "this compound" is a placeholder, and researchers should determine the specific IC50 for their compound and cell lines.
| Inhibitor Class | Target | Representative IC50 (nM) |
| 1st Generation | Wild-Type TRK | < 5 |
| Solvent Front Mutant (e.g., G595R) | > 500 | |
| Gatekeeper Mutant (e.g., F589L) | > 500 | |
| 2nd Generation | Wild-Type TRK | < 1 |
| Solvent Front Mutant (e.g., G595R) | < 50 | |
| Gatekeeper Mutant (e.g., F617I) | < 100 |
Data is representative and compiled from publicly available information on Trk inhibitors.[2]
References
- 1. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Response to Repotrectinib After Development of NTRK Resistance Mutations on First- and Second-Generation TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of On-Target Adverse Events Caused by TRK Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of on-target adverse events caused by TRK inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. icr.ac.uk [icr.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Trk-IN-23 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Trk-IN-23, a potent Tropomyosin receptor kinase (TRK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active second-generation TRK inhibitor. It targets the ATP-binding pocket of the TRK kinase domain, thereby preventing the phosphorylation and activation of TRK proteins. This inhibition blocks downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, which are crucial for cancer cell proliferation and survival.
Q2: What are the primary mechanisms of resistance to TRK inhibitors like this compound?
Resistance to TRK inhibitors is broadly classified into two categories:
-
On-target resistance: This involves the acquisition of secondary mutations within the NTRK gene itself. These mutations can occur in several key regions of the kinase domain, including the solvent front, gatekeeper residue, and the xDFG motif. Such mutations can sterically hinder the binding of the inhibitor to the ATP pocket.
-
Off-target resistance: This mechanism involves the activation of alternative signaling pathways that bypass the need for TRK signaling to drive tumor growth. Common off-target resistance mechanisms include activating mutations in genes such as BRAF and KRAS, or amplification of other receptor tyrosine kinases like MET.[1]
Q3: My cancer cells are showing reduced sensitivity to this compound. What are the likely causes?
Reduced sensitivity to this compound can be attributed to several factors:
-
Emergence of on-target resistance mutations: The development of mutations in the TRK kinase domain is a common cause of acquired resistance.
-
Activation of bypass signaling pathways: The cancer cells may have activated alternative pathways, such as the MAPK or PI3K/AKT pathways, through mutations in genes like KRAS, BRAF, or MET amplification, rendering them less dependent on TRK signaling.
-
Suboptimal experimental conditions: Factors such as incorrect drug concentration, issues with cell line integrity, or problems with assay methodology can lead to apparent resistance.
Q4: How can I determine the mechanism of resistance in my cell line?
To elucidate the resistance mechanism, a combination of the following approaches is recommended:
-
Next-Generation Sequencing (NGS): Perform targeted NGS of the NTRK gene to identify potential on-target resistance mutations. Broader cancer gene panels can also be used to screen for mutations in key oncogenes that could mediate off-target resistance.
-
Phospho-protein analysis: Use Western blotting or other immunoassays to assess the phosphorylation status of key signaling proteins downstream of TRK (e.g., p-ERK, p-AKT) and in potential bypass pathways (e.g., p-MEK, p-MET). Persistent downstream signaling in the presence of this compound suggests the activation of a bypass pathway.
Troubleshooting Guides
Troubleshooting Unexpected Results in Cell Viability Assays
| Problem | Possible Cause | Suggested Solution |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| No significant cell death at expected concentrations | Acquired resistance, incorrect drug concentration, or inactive compound. | Confirm the identity and integrity of your cell line. Verify the concentration and activity of your this compound stock. If resistance is suspected, proceed with resistance mechanism investigation. |
| High background signal | Contamination (e.g., mycoplasma), or issues with the assay reagent. | Regularly test cell lines for mycoplasma contamination. Ensure that the assay reagents are properly prepared and stored. Include appropriate controls (e.g., media only, vehicle control). |
Troubleshooting Western Blot for Phosphorylated Proteins
| Problem | Possible Cause | Suggested Solution |
| Weak or no phospho-protein signal | Low protein abundance, inefficient phosphorylation, or dephosphorylation during sample preparation. | Increase the amount of protein loaded. Use phosphatase inhibitors in your lysis buffer and keep samples on ice.[2][3][4] Consider using a more sensitive ECL substrate. |
| High background | Inappropriate blocking buffer, or non-specific antibody binding. | Use 5% BSA in TBST for blocking when probing for phosphorylated proteins, as milk contains casein which can interfere.[2] Optimize primary and secondary antibody concentrations. |
| Multiple non-specific bands | Antibody cross-reactivity or protein degradation. | Use a highly specific primary antibody. Ensure the use of protease inhibitors during sample preparation. |
Quantitative Data Summary
The following tables summarize the inhibitory activity (IC50 values in nM) of various TRK inhibitors against wild-type TRK and common resistance mutations. This data can help in selecting appropriate second-line inhibitors.
Table 1: Inhibitory Activity (IC50, nM) of TRK Inhibitors Against On-Target Resistance Mutations
| Inhibitor | TRKA (Wild-Type) | TRKA G595R (Solvent Front) | TRKA F589L (Gatekeeper) | TRKA G667C (xDFG) | TRKC (Wild-Type) | TRKC G623R (Solvent Front) | TRKC F617I (Gatekeeper) | TRKC G696A (xDFG) |
| Larotrectinib | 5-11[1] | >600 | 4330[5] | >1500 | 5-11[1] | 6940[5] | - | - |
| Entrectinib | 1-5[1] | >400-fold increase | <0.2-60.4 | 138-876 | 1-5[1] | >400-fold increase | - | - |
| Selitrectinib | 1.8-3.9 | 2.0-2.3[3] | 2.0-2.3[3] | 124-341[2] | 1.8-3.9 | 27[5] | 52[5] | 2.0-2.3[3] |
| Repotrectinib | <0.2 | 2.7-4.5[3] | <0.2[3] | 14.6-67.6 | <0.2 | 2[5] | <0.2[5] | 9.2[3] |
Experimental Protocols
Protocol 1: Generation of Resistant Cell Lines
This protocol describes a method for generating cell lines with acquired resistance to this compound through continuous exposure.
-
Cell Culture: Culture the parental cancer cell line harboring an NTRK fusion in its recommended growth medium.
-
Initial Treatment: Begin treatment with this compound at a concentration equivalent to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Gradually increase the concentration of this compound in the culture medium as the cells begin to proliferate at the current concentration. The dose can be increased by 1.5 to 2-fold at each step.
-
Monitoring: Regularly monitor cell viability and morphology.
-
Isolation of Resistant Clones: Once cells are able to proliferate in a high concentration of this compound (e.g., 1 µM), isolate single-cell clones by limiting dilution or flow cytometry.
-
Characterization: Expand the resistant clones and characterize their resistance profile through cell viability assays and investigate the mechanism of resistance using NGS and Western blotting.
Protocol 2: Cell Viability Assay (MTT-based)
This protocol is for assessing the effect of this compound on cancer cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in growth medium. Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 3: Western Blot Analysis of TRK Signaling Pathways
This protocol is for analyzing the phosphorylation status of key proteins in the TRK signaling pathway.
-
Cell Lysis: Treat cells with this compound at various concentrations for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[2]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-TRK, TRK, p-ERK, ERK, p-AKT, and AKT overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Below are diagrams illustrating key concepts related to this compound resistance.
Caption: Canonical TRK signaling pathway and the inhibitory action of this compound.
Caption: Mechanism of on-target resistance to this compound.
Caption: Off-target resistance through bypass pathway activation.
References
- 1. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 5. Response to Repotrectinib After Development of NTRK Resistance Mutations on First- and Second-Generation TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Trk-IN-23
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oral bioavailability of Trk-IN-23, a potent and orally active TRK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a potent, orally active inhibitor of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) with IC50 values in the low nanomolar range against TRKA and TRKC.[1][2] While described as "orally active," achieving optimal and consistent systemic exposure can be challenging for poorly soluble compounds, potentially impacting therapeutic efficacy in preclinical and clinical studies.
Q2: What are the potential reasons for the low bioavailability of this compound?
Low bioavailability of kinase inhibitors like this compound is often attributed to poor aqueous solubility, which limits the dissolution rate in the gastrointestinal tract. Other factors can include first-pass metabolism and efflux by transporters.
Q3: What are the general strategies to improve the oral bioavailability of poorly soluble drugs like this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[3][4][5][6][7] These can be broadly categorized into:
-
Physical Modifications:
-
Chemical Modifications:
-
Salt formation
-
Use of prodrugs
-
-
Formulation-Based Approaches:
Troubleshooting Guide
Issue 1: Inconsistent or low plasma concentrations of this compound in animal studies.
This is a common issue for compounds with poor aqueous solubility. The following troubleshooting steps and formulation strategies can be considered.
Potential Solutions & Experimental Protocols:
1. Simple Formulation Approaches:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can improve solubility.
-
Co-solvents: Using a mixture of water-miscible organic solvents can enhance solubility.[9] A common example is a formulation containing DMSO, PEG300, Tween-80, and saline.[10]
Table 1: Example Co-solvent Formulations for In Vivo Studies
| Formulation Component | Protocol 1[10] | Protocol 2[10] | Protocol 3[10] |
| Solvent 1 | 10% DMSO | 10% DMSO | 10% DMSO |
| Solvent 2 | 40% PEG300 | 90% (20% SBE-β-CD in Saline) | 90% Corn Oil |
| Surfactant | 5% Tween-80 | - | - |
| Vehicle | 45% Saline | - | - |
| Resulting Solubility | ≥ 2.08 mg/mL | ≥ 2.08 mg/mL | ≥ 2.08 mg/mL |
Experimental Protocol: Preparation of a Co-solvent Formulation
-
Weigh the required amount of this compound.
-
Add the solvents sequentially, starting with the one in which the compound is most soluble (e.g., DMSO).
-
Vortex or sonicate the mixture after the addition of each solvent until the compound is fully dissolved.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[10]
-
Visually inspect the final formulation for clarity and absence of precipitation before administration.
2. Advanced Formulation Strategies:
If simple formulations are insufficient, more advanced techniques may be necessary.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in its amorphous, higher-energy state can significantly improve solubility and dissolution.[4][6]
-
Lipid-Based Formulations (e.g., SEDDS): These formulations consist of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[3][7] This enhances the solubilization and absorption of the drug.
Table 2: Comparison of Bioavailability Enhancement Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Co-solvents | Increase solubility by reducing the polarity of the aqueous vehicle.[9] | Simple to prepare for preclinical studies. | Potential for in vivo precipitation upon dilution; toxicity concerns with some solvents. |
| Amorphous Solid Dispersions | Stabilize the drug in a high-energy, more soluble amorphous form.[6] | Significant improvement in dissolution rate and bioavailability. | Can be physically unstable and revert to the crystalline form; requires specialized manufacturing techniques. |
| Lipid-Based Formulations (SEDDS) | The drug is dissolved in a lipid mixture that forms a microemulsion in the gut, increasing surface area for absorption.[3][7] | Can significantly enhance bioavailability and bypass first-pass metabolism via lymphatic uptake.[6] | Can be complex to formulate and may have stability issues. |
| Particle Size Reduction (Nanonization) | Increases the surface area of the drug, leading to a faster dissolution rate.[6][8] | Applicable to a wide range of drugs; can be a scalable process. | May not be sufficient for very poorly soluble compounds; potential for particle aggregation. |
Issue 2: High variability in drug exposure between subjects.
High inter-individual variability can be a consequence of formulation-dependent absorption.
Potential Solutions:
-
Formulation Optimization: Switching to a more robust formulation, such as a self-emulsifying drug delivery system (SEDDS), can reduce the impact of physiological variables (e.g., gastric pH, food effects) on drug absorption.[7]
-
Controlled Release Formulations: While more complex, these can help to ensure more consistent absorption along the gastrointestinal tract.
Visualizations
Caption: Trk signaling pathway and the inhibitory action of this compound.
Caption: Workflow for improving the bioavailability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. upm-inc.com [upm-inc.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. medchemexpress.com [medchemexpress.com]
Refining Trk-IN-23 treatment schedule for efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Trk-IN-23, a potent and orally active Trk inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and orally active inhibitor of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC).[1][2] These receptor tyrosine kinases are crucial for neuronal development and function but are also implicated in the growth and survival of various cancers when they are constitutively activated through mechanisms like gene fusions.[3][4] this compound exerts its effect by binding to the ATP-binding pocket of the Trk kinase domain, preventing phosphorylation and activation of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are critical for cell proliferation and survival.[3] This inhibition of Trk signaling ultimately leads to apoptosis in cancer cells dependent on this pathway.[1][2]
Q2: What are the reported IC50 values for this compound against different Trk kinases?
This compound has shown potent inhibitory activity against wild-type and mutated TrkA and TrkC kinases. The reported half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Kinase Target | IC50 (nM) |
| TrkA | 0.5 |
| TrkC | 9 |
| TrkA G595R | 14 |
| TrkA F589L | 4.4 |
| TrkA G667C | 4.8 |
| Data sourced from MedchemExpress and Immunomart.[1][2] |
Q3: What are the recommended starting concentrations for in vitro cell-based assays?
Based on the low nanomolar IC50 values, a starting concentration range of 1 nM to 1 µM is recommended for most cell-based assays. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I prepare this compound for in vitro and in vivo studies?
For in vitro studies, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[2] For in vivo studies, the formulation will depend on the administration route (e.g., oral gavage). It is essential to consult the manufacturer's data sheet for specific solubility information and recommended vehicles. As an orally active compound, formulations in vehicles such as 0.5% methylcellulose or a similar suspension agent are common for preclinical in vivo studies.[5]
Troubleshooting Guides
In Vitro Cell-Based Assays
Problem: No significant inhibition of cell proliferation observed at expected concentrations.
-
Possible Cause 1: Cell line not dependent on Trk signaling.
-
Troubleshooting: Confirm the expression and activation of Trk kinases in your cell line using techniques like Western blotting or RT-PCR. Consider using a positive control cell line with a known Trk fusion, such as KM12 cells (TPM3-NTRK1 fusion).[6]
-
-
Possible Cause 2: Incorrect drug concentration or degradation.
-
Troubleshooting: Verify the calculations for your dilutions. Prepare fresh stock solutions of this compound, as repeated freeze-thaw cycles can degrade the compound.
-
-
Possible Cause 3: Suboptimal assay conditions.
-
Troubleshooting: Optimize the treatment duration. A 72-hour incubation is a common starting point for cell viability assays. Ensure that the cell seeding density is appropriate to allow for measurable proliferation in the control group.
-
Problem: High background signal or inconsistent results in kinase assays.
-
Possible Cause 1: Non-specific binding.
-
Troubleshooting: Include appropriate controls, such as a known inactive compound and a no-enzyme control. Optimize the concentration of ATP in the reaction, as high concentrations can compete with the inhibitor.
-
-
Possible Cause 2: Reagent variability.
-
Troubleshooting: Use high-quality, purified recombinant Trk kinases and substrates. Ensure consistent buffer conditions and incubation times.
-
In Vivo Studies
Problem: Lack of tumor growth inhibition in a xenograft model.
-
Possible Cause 1: Insufficient drug exposure.
-
Troubleshooting: Verify the dosing and formulation of this compound. Perform pharmacokinetic studies to assess the drug's bioavailability and half-life in the animal model. The treatment schedule may need to be adjusted (e.g., from once daily to twice daily) to maintain effective drug concentrations.
-
-
Possible Cause 2: Tumor model is not Trk-dependent.
-
Troubleshooting: Confirm the presence of the Trk fusion or mutation in the xenograft model both before implantation and after the study to ensure the target is present.
-
-
Possible Cause 3: Development of resistance.
-
Troubleshooting: Acquired resistance to Trk inhibitors can occur through on-target mutations in the Trk kinase domain.[7] Analyze post-treatment tumor samples for potential resistance mutations.
-
Experimental Protocols
Western Blot for Trk Phosphorylation
This protocol is designed to assess the inhibition of Trk autophosphorylation by this compound in a Trk-dependent cell line.
-
Cell Seeding: Seed a Trk-fusion positive cell line (e.g., KM12) in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 4-6 hours.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-TrkA (Tyr674/675) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Re-probe the membrane for total TrkA and a loading control (e.g., GAPDH) to normalize the phospho-Trk signal.
Cell Viability Assay (MTS/MTT)
This protocol measures the effect of this compound on the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the assay period.
-
Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.
Visualizations
Caption: Trk signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing Trk phosphorylation by Western Blot.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting TRK Proteins in Clinical Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and preclinical characterization of AZ-23, a novel, selective, and orally bioavailable inhibitor of the Trk kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel in-cell ELISA method for screening of compounds inhibiting TRKA phosphorylation, using KM12 cell line harboring TRKA rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Trk-IN-23 and Larotrectinib in TRK Fusion-Positive Cancers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of Trk-IN-23 and the clinically approved drug Larotrectinib, both potent inhibitors of Tropomyosin Receptor Kinase (TRK) fusion proteins, which are oncogenic drivers in a variety of cancers. This analysis is based on currently available preclinical data and aims to highlight the similarities and differences in their inhibitory profiles and in vivo anti-tumor activity.
At a Glance: Key Efficacy Parameters
| Parameter | This compound (Compound 24b) | Larotrectinib |
| Target(s) | Pan-TRK inhibitor | Selective pan-TRK inhibitor |
| Potency (IC50) | TRKA: 0.5 nMTRKC: 9 nMTRKA G595R: 14 nMTRKA F589L: 4.4 nMTRKA G667C: 4.8 nM[1][2] | TRKA: 5 nMTRKB: 11 nMTRKC: 6 nM |
| In Vivo Efficacy | Significant tumor growth inhibition in a Ba/F3-TEL-TrkA allograft model.[3] | High response rates in various TRK fusion-positive cancer clinical trials.[4] |
| Oral Bioavailability | 116.07%[3] | Readily absorbed after oral administration. |
| Resistance Profile | Active against common acquired resistance mutations (G595R, F589L, G667C).[1][2] | Resistance can develop through acquired TRK kinase domain mutations. |
Mechanism of Action and Signaling Pathway
Both this compound and Larotrectinib are ATP-competitive inhibitors that target the kinase domain of TRK proteins (TRKA, TRKB, and TRKC). In cancers driven by NTRK gene fusions, the resulting chimeric TRK fusion proteins are constitutively active, leading to uncontrolled activation of downstream signaling pathways that promote tumor cell proliferation and survival. These pathways primarily include the MAPK (RAS-RAF-MEK-ERK), PI3K (PI3K-AKT-mTOR), and PLCγ pathways.[5][6][7] By blocking the ATP binding site, both inhibitors prevent the phosphorylation and activation of these downstream effectors, thereby inhibiting tumor growth and inducing apoptosis.[5][8]
This compound has been specifically highlighted for its ability to overcome common resistance mutations that can emerge during treatment with first-generation TRK inhibitors like Larotrectinib.[1][2][3]
Preclinical Efficacy: A Comparative Look
Direct head-to-head preclinical studies are limited. However, data from independent studies provide valuable insights into the comparative efficacy of this compound and Larotrectinib.
In Vitro Potency
This compound demonstrates high potency against wild-type TRKA and TRKC, with IC50 values in the low nanomolar range. Notably, it retains potent activity against clinically relevant acquired resistance mutations, including the solvent front mutation G595R and the gatekeeper mutations F589L and G667C.[1][2] This suggests a potential advantage in treating patients who have developed resistance to first-generation inhibitors.
Larotrectinib is also a highly potent inhibitor of all three TRK proteins (TRKA, TRKB, and TRKC).
Table 1: In Vitro Inhibitory Activity (IC50, nM)
| Target | This compound (Compound 24b) | Larotrectinib |
| TRKA | 0.5[1][2] | 5 |
| TRKB | - | 11 |
| TRKC | 9[1][2] | 6 |
| TRKA G595R | 14[1][2] | - |
| TRKA F589L | 4.4[1][2] | - |
| TRKA G667C | 4.8[1][2] | - |
In Vivo Anti-Tumor Activity
In a Ba/F3-TEL-TrkA allograft mouse model, oral administration of this compound (compound 24b) resulted in significant tumor growth inhibition without apparent toxicity.[9] While a direct comparison with Larotrectinib in the same study is not published, Larotrectinib has demonstrated robust anti-tumor activity in various preclinical models and has shown high overall response rates in clinical trials across a wide range of TRK fusion-positive cancers.[4][10]
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the methodologies used in the preclinical evaluation of this compound.
In Vitro Kinase Assays
The inhibitory activity of this compound against TRKA, TRKC, and their mutants was determined using standard biochemical kinase assays. These assays typically involve incubating the recombinant kinase with the inhibitor at various concentrations, followed by the addition of a substrate and ATP to initiate the phosphorylation reaction. The extent of phosphorylation is then measured, often using a luminescence-based or fluorescence-based method, to calculate the IC50 value, which represents the concentration of the inhibitor required to inhibit 50% of the kinase activity.
Cell-Based Assays
The anti-proliferative activity of this compound was evaluated in Ba/F3 cells engineered to express TRKA fusion proteins, including those with resistance mutations. Ba/F3 cells are dependent on the expressed kinase for their proliferation and survival. The cells were treated with varying concentrations of the inhibitor, and cell viability was assessed after a set incubation period (e.g., 72 hours) using a method like the CellTiter-Glo assay, which measures ATP levels as an indicator of cell viability. This allows for the determination of the cellular IC50 value. Apoptosis induction was measured by methods such as flow cytometry analysis of Annexin V/PI stained cells.[3]
In Vivo Xenograft/Allograft Studies
The in vivo efficacy of this compound was assessed in a Ba/F3-TEL-TrkA allograft mouse model. In this model, immunodeficient mice are subcutaneously implanted with the Ba/F3-TEL-TrkA cells. Once tumors reach a specified volume, the mice are randomized into vehicle control and treatment groups. This compound was administered orally at defined doses and schedules. Tumor volumes and body weights were measured regularly to assess anti-tumor efficacy and toxicity, respectively. The percentage of tumor growth inhibition (TGI) is calculated at the end of the study to quantify the efficacy of the treatment.[9]
Conclusion
This compound emerges as a potent second-generation TRK inhibitor with a promising preclinical profile. Its key advantage appears to be its significant activity against common resistance mutations that can limit the long-term efficacy of first-generation inhibitors like Larotrectinib. While Larotrectinib has a well-established and impressive clinical track record, the preclinical data for this compound suggests it warrants further investigation as a potential therapeutic option for patients with TRK fusion-positive cancers, particularly in the resistance setting. Direct comparative preclinical and future clinical studies will be essential to fully elucidate the relative efficacy and safety of these two inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. PrimoVeNde [librarysearch.library.utoronto.ca]
- 4. Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Larotrectinib Sulfate? [synapse.patsnap.com]
- 6. Larotrectinib in NTRK-Rearranged Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Efficacy and safety of larotrectinib as first-line treatment for patients with TRK fusion cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Trk-IN-23 and Entrectinib for Tropomyosin Receptor Kinase Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two prominent Tropomyosin Receptor Kinase (Trk) inhibitors: Trk-IN-23 and Entrectinib. This analysis is based on publicly available experimental data to inform preclinical research and development decisions.
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in neuronal development and function. However, oncogenic fusions involving the NTRK genes that encode these kinases have been identified as key drivers in a wide range of cancers. This has spurred the development of targeted Trk inhibitors. Entrectinib is an FDA-approved, multi-targeted inhibitor with activity against Trk, ROS1, and ALK kinases.[1] this compound is a potent and selective Trk inhibitor. This guide focuses on their comparative in vitro performance.
Biochemical Potency: A Quantitative Look at Kinase Inhibition
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported biochemical IC50 values for this compound and Entrectinib against the Trk family of kinases.
| Kinase Target | This compound IC50 (nM) | Entrectinib IC50 (nM) |
| TrkA | 0.5[2] | 1.7[1] |
| TrkB | Not Reported | 0.1[1] |
| TrkC | 9[2] | 0.1[1] |
| TrkA G595R | 14[2] | Not Reported |
| TrkA F589L | 4.4[2] | Not Reported |
| TrkA G667C | 4.8[2] | Not Reported |
Note: Data is compiled from different sources and may not be directly comparable due to variations in experimental conditions.
Cellular Activity and Downstream Signaling
Beyond direct kinase inhibition, the efficacy of a drug is determined by its ability to modulate cellular processes. Both this compound and Entrectinib have demonstrated the ability to induce apoptosis in cancer cell lines driven by Trk fusions.[2][3] Entrectinib has been shown to inhibit the phosphorylation of Trk kinases and downstream signaling proteins such as PLCγ1, AKT, and MAPK in cellular assays.[3]
Experimental Methodologies
This section details the typical experimental protocols used to generate the in vitro data presented.
Biochemical Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Protocol:
-
Reagents and Materials: Purified recombinant Trk kinase (TrkA, TrkB, or TrkC), kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT), ATP, a suitable substrate (e.g., poly(Glu,Tyr) 4:1), test compounds (this compound or Entrectinib) dissolved in DMSO, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).[4]
-
Procedure:
-
A dilution series of the test compound is prepared.
-
The kinase, substrate, and test compound are pre-incubated in a 96-well or 384-well plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at room temperature (e.g., 60 minutes).
-
The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent.[4]
-
-
Data Analysis: The luminescent signal is plotted against the compound concentration, and the IC50 value is determined using a non-linear regression analysis.
Cell Viability Assay (MTT/MTS Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Reagents and Materials: Cancer cell line with a known Trk fusion (e.g., KM12 cells), cell culture medium, test compounds, and an MTT or MTS reagent.[5]
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are treated with a dilution series of the test compound for a specified period (e.g., 72 hours).
-
The MTT or MTS reagent is added to each well and incubated for 1-4 hours.[5]
-
Living cells with active metabolism convert the tetrazolium salt into a colored formazan product.
-
If using MTT, a solubilizing agent is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.[5]
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and the GI50 (concentration for 50% inhibition of cell growth) is determined.
Western Blotting for Phospho-Trk and Downstream Signaling
This technique is used to detect the phosphorylation status of Trk and its downstream signaling proteins, providing insight into the inhibitor's mechanism of action at the cellular level.
Protocol:
-
Reagents and Materials: Trk-fusion cancer cells, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), primary antibodies (e.g., anti-p-TrkA, anti-TrkA, anti-p-AKT, anti-AKT, anti-p-MAPK, anti-MAPK), HRP-conjugated secondary antibodies, and a chemiluminescent substrate.[6]
-
Procedure:
-
Cells are treated with the test compound for a specified time (e.g., 2 hours).
-
The cells are lysed, and the protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody overnight at 4°C.[7]
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
The membrane is incubated with a chemiluminescent substrate, and the signal is detected using an imaging system.
-
-
Data Analysis: The band intensities for the phosphorylated proteins are compared to the total protein levels and to untreated controls to determine the extent of inhibition.
Visualizing the Landscape: Signaling Pathways and Experimental Flow
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Simplified Trk signaling pathway.
Caption: In vitro experimental workflow.
References
- 1. Entrectinib: an orally available, selective tyrosine kinase inhibitor for the treatment of NTRK, ROS1, and ALK fusion-positive solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. promega.com [promega.com]
- 5. broadpharm.com [broadpharm.com]
- 6. bio-rad.com [bio-rad.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A Head-to-Head Comparison of Trk-IN-23 with Other Potent Trk Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Performance and Mechanisms of Key Tropomyosin Receptor Kinase Inhibitors
In the landscape of targeted cancer therapy, inhibitors of Tropomyosin Receptor Kinases (TrkA, TrkB, and TrkC) have emerged as a pivotal class of drugs for treating cancers harboring NTRK gene fusions. This guide provides a comprehensive head-to-head comparison of Trk-IN-23 with other notable Trk inhibitors, including the first-generation inhibitors Larotrectinib and Entrectinib, and the second-generation inhibitors Selitrectinib and Repotrectinib. This comparison is supported by experimental data on their inhibitory activities and detailed methodologies for the key experiments cited.
Mechanism of Action
Trk inhibitors, including this compound, Larotrectinib, Entrectinib, Selitrectinib, and Repotrectinib, primarily function as ATP-competitive inhibitors of the Trk kinase domain. By binding to the ATP-binding pocket of TrkA, TrkB, and TrkC, these small molecules prevent the phosphorylation and subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival. These pathways include the Ras/MAPK, PI3K/Akt, and PLCγ cascades. The constitutive activation of these pathways, driven by oncogenic NTRK fusions, is a key driver in various cancers.
Second-generation inhibitors like Selitrectinib and Repotrectinib have been specifically designed to overcome resistance mechanisms that can emerge during treatment with first-generation inhibitors. These resistance mechanisms often involve mutations in the Trk kinase domain.
Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activities (IC50) of this compound and other selected Trk inhibitors against wild-type Trk kinases and common resistance mutations.
Table 1: Biochemical IC50 Values against Wild-Type Trk Kinases
| Inhibitor | TrkA (nM) | TrkB (nM) | TrkC (nM) |
| This compound | 0.5[1] | N/A | 9[1] |
| Larotrectinib | 5-11[2] | 5-11[2] | 5-11[2] |
| Entrectinib | 1-5[2] | 1-5[2] | 1-5[2] |
| Selitrectinib | 0.6[3] | <1 | <2.5[3] |
| Repotrectinib | 0.83[4][5] | 0.05[4][5] | 0.1[4][5] |
N/A: Data not available in the searched resources.
Table 2: Cellular IC50 Values against Trk Fusion-Positive Cell Lines and Resistance Mutations
| Inhibitor | Cell Line / Mutation | IC50 (nM) |
| This compound | Ba/F3-TRKA G595R | 14[1] |
| Ba/F3-TRKA F589L | 4.4[1] | |
| Ba/F3-TRKA G667C | 4.8[1] | |
| Larotrectinib | KM12 (TPM3-NTRK1) | Dose-dependent inhibition[6] |
| COLO205 | 356[7] | |
| HCT116 | 305[7] | |
| Entrectinib | KM12 (TPM3-TRKA) | Antiproliferative activity observed[8] |
| Selitrectinib | KM12, CUTO-3, MO-91 | ≤ 5[9][10] |
| TRKA G595R | 2.0 - 9.8[10] | |
| TRKC G623R | 2.0 - 9.8[10] | |
| Repotrectinib | Ba/F3-LMNA-TRKA | <0.2[1] |
| Ba/F3-ETV6-TRKB | <0.2[1] | |
| Ba/F3-ETV6-TRKC | <0.2[1] | |
| Ba/F3-TRKA G595R | Potent inhibition[11] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: Simplified Trk signaling pathway.
Caption: Workflow for a typical in vitro kinase assay.
Caption: Workflow for a cellular viability assay (MTT).
Experimental Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human Trk kinase (TrkA, TrkB, or TrkC)
-
Kinase substrate (e.g., a generic tyrosine kinase substrate)
-
ATP
-
Trk inhibitor (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[12]
Procedure:
-
Prepare serial dilutions of the Trk inhibitor in assay buffer.
-
In a 384-well plate, add 1 µL of the inhibitor dilution (or DMSO for control).[12]
-
Add 2 µL of Trk kinase solution to each well.[12]
-
Add 2 µL of a mixture of the kinase substrate and ATP to initiate the reaction.[12]
-
Incubate the plate at room temperature for 60 minutes.[12]
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[12]
-
Incubate at room temperature for 40 minutes.[12]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[12]
-
Incubate at room temperature for 30 minutes.[12]
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Trk fusion-positive cancer cell line (e.g., KM12, Ba/F3)
-
Cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Trk inhibitor (e.g., this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 1,000-10,000 cells/well) and allow them to adhere overnight.[13]
-
Prepare serial dilutions of the Trk inhibitor in the cell culture medium.
-
Remove the existing medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[11]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]
-
After the incubation, carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Shake the plate for 10 minutes to ensure complete dissolution.[13]
-
Measure the absorbance at a wavelength of 490 nm using a microplate reader.[13]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Conclusion
This compound demonstrates potent inhibitory activity against TrkA and TrkC, as well as against several clinically relevant resistance mutations. Its efficacy against wild-type TrkA is comparable to or greater than that of the first-generation inhibitors Larotrectinib and Entrectinib, and the second-generation inhibitor Selitrectinib. Repotrectinib appears to have the most potent activity against wild-type TrkB and TrkC among the compared inhibitors. The data for this compound against TrkB is not yet available, which would be crucial for a complete comparative assessment. The detailed experimental protocols provided in this guide offer a framework for the consistent and reproducible evaluation of these and other Trk inhibitors in a research setting. The accompanying diagrams of the Trk signaling pathway and experimental workflows serve as a visual aid to understand the mechanism of action and the methods used for their characterization. Further studies, particularly those directly comparing the in vivo efficacy and safety profiles of these compounds, will be essential to fully delineate their therapeutic potential.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Larotrectinib induces autophagic cell death through AMPK/mTOR signalling in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Unveiling the Selectivity of Trk-IN-23: A Kinase Cross-Reactivity Comparison
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. This guide provides a detailed comparison of the cross-reactivity profile of Trk-IN-23, a potent inhibitor of Tropomyosin receptor kinases (Trk), against other kinases. The information is compiled from available experimental data to aid in the evaluation of this compound for therapeutic development and research applications.
This compound, also identified as compound 24b, has demonstrated significant inhibitory activity against TrkA and TrkC, with IC50 values of 0.5 nM and 9 nM, respectively.[1] It is also effective against several drug-resistant mutations of TrkA.[1] While detailed, broad-panel kinase screening data for this compound is not publicly available, a study characterizing the compound described it as having "moderate kinase selectivity".[2]
Primary Target Profile of this compound
This compound primarily targets the Trk family of receptor tyrosine kinases, which play a crucial role in neuronal development, survival, and function. The family includes TrkA, TrkB, and TrkC.
| Target | IC50 (nM) | Reference |
| TrkA | 0.5 | [1] |
| TrkC | 9 | [1] |
| TrkA G595R | 14 | [1] |
| TrkA F589L | 4.4 | [1] |
| TrkA G667C | 4.8 | [1] |
Cross-Reactivity Profile
Due to the limited public availability of a comprehensive kinase selectivity panel for this compound, we present a representative cross-reactivity profile of a similar well-characterized Trk inhibitor, AZ-23, to provide an example of the expected selectivity for this class of compounds. It is important to note that this data does not represent this compound directly but serves as a comparative reference.
Representative Kinase Selectivity Profile (AZ-23)
| Kinase | IC50 (nM) |
| TrkA | 2 |
| TrkB | 8 |
| FGFR1 | 24 |
| Flt3 | 52 |
| Ret | 55 |
| MuSk | 84 |
| Lck | 99 |
Data for AZ-23 is provided as a representative example of a Trk inhibitor's selectivity profile.
Experimental Protocols
The determination of kinase inhibition and selectivity is typically performed using in vitro biochemical assays. A common and robust method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Representative Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol outlines the general steps for assessing the inhibitory activity of a compound like this compound against a panel of kinases.
Materials:
-
Kinase of interest (e.g., TrkA, TrkC, and other kinases for cross-reactivity)
-
Substrate specific to the kinase
-
ATP (Adenosine triphosphate)
-
This compound (or other test compound)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[3]
-
384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute in Kinase Buffer.
-
Kinase Reaction Setup:
-
Incubation: Incubate the plate at room temperature for 60 minutes.[3]
-
ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[3][4]
-
ADP to ATP Conversion and Signal Generation: Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[3][4][5]
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflow
To visualize the biological context and the experimental process, the following diagrams are provided.
Caption: Simplified Trk signaling pathway.
Caption: Experimental workflow for a kinase inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, synthesis and biological evaluation of novel indolin-2-one derivatives as potent second-generation TRKs inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 5. promega.com [promega.com]
A Head-to-Head Analysis: Trk-IN-23 Versus Industry-Standard TRK Inhibitors
For Immediate Release
This guide provides a comprehensive benchmark of the novel Tropomyosin receptor kinase (TRK) inhibitor, Trk-IN-23, against the industry-standard, FDA-approved inhibitors Larotrectinib and Entrectinib. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the biochemical and preclinical performance of these compounds based on publicly available experimental data.
Introduction to TRK Inhibition
The Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) that play a crucial role in the development and function of the nervous system. Dysregulation of TRK signaling, most notably through NTRK gene fusions, has been identified as an oncogenic driver in a wide range of adult and pediatric cancers. This has led to the development of targeted TRK inhibitors, which have shown remarkable efficacy in treating TRK fusion-positive cancers, irrespective of the tumor's tissue of origin.
This guide focuses on comparing the next-generation investigational inhibitor, this compound, with the first-generation, clinically approved inhibitors Larotrectinib and Entrectinib.
Comparative Analysis of Inhibitor Potency and Selectivity
The following tables summarize the in vitro potency and kinase selectivity of this compound, Larotrectinib, and Entrectinib. The data has been compiled from various preclinical studies. It is important to note that direct head-to-head experimental comparisons of this compound with Larotrectinib and Entrectinib are not yet available in the public domain. Therefore, the presented data is based on independent studies and should be interpreted with consideration of potential variations in experimental conditions.
Table 1: In Vitro Potency (IC50) Against TRK Kinases
| Compound | TrkA (nM) | TrkB (nM) | TrkC (nM) | Reference |
| This compound (as AZ-23) | 2 | 8 | - | [1] |
| This compound | 0.5 | - | 9 | [2] |
| Larotrectinib | 5-11 | 5-11 | 5-11 | [3] |
| Entrectinib | 1 | 3 | 1 | [4] |
Note: Data for this compound is presented from two separate publications, one under the identifier AZ-23.
Table 2: In Vitro Potency (IC50) Against Common TRK Resistant Mutants
| Compound | TRKA G595R (nM) | TRKA F589L (nM) | TRKA G667C (nM) | Reference |
| This compound | 14 | 4.4 | 4.8 | [2] |
Note: Data for Larotrectinib and Entrectinib against these specific resistant mutants was not available in the searched literature for a direct comparison.
Table 3: Kinase Selectivity Profile (IC50 in nM for selected off-target kinases)
| Compound | FGFR1 | Flt3 | Ret | MuSk | Lck | Reference |
| This compound (as AZ-23) | 24 | 52 | 55 | 84 | 99 | [1] |
| Larotrectinib | >1000 | >1000 | >1000 | >1000 | >1000 | - |
| Entrectinib | - | - | - | - | - | [4] |
Note: Larotrectinib is known for its high selectivity for TRK kinases with over 100-fold selectivity against other kinases. Entrectinib is a multi-kinase inhibitor with known activity against ROS1 and ALK, in addition to TRKs.
Preclinical In Vivo Efficacy
This compound (as AZ-23) has demonstrated significant tumor growth inhibition in a Trk-expressing xenograft model of neuroblastoma following oral administration.[5] Similarly, both Larotrectinib and Entrectinib have shown potent in vivo anti-tumor activity in various TRK fusion-positive xenograft models.[6][7] A direct comparative in vivo study between this compound and the approved inhibitors has not been identified in the reviewed literature.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Diagram 1: Simplified TRK Signaling Pathway
Caption: Simplified TRK signaling cascade upon neurotrophin binding.
Diagram 2: Experimental Workflow for In Vitro Kinase Assay
Caption: General workflow for an in vitro TRK kinase inhibition assay.
Diagram 3: In Vivo Xenograft Study Workflow
Caption: Workflow for a typical in vivo xenograft efficacy study.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate interpretation and replication of results. Below are generalized methodologies for key experiments cited in the characterization of TRK inhibitors.
In Vitro TRK Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific TRK kinase.
-
Methodology:
-
Recombinant human TRK (TrkA, TrkB, or TrkC) enzyme is incubated with the test compound (e.g., this compound) at various concentrations in a kinase assay buffer.
-
The kinase reaction is initiated by the addition of a substrate (e.g., a synthetic peptide or Poly(Glu, Tyr)4:1) and ATP (often radiolabeled, e.g., [γ-33P]-ATP).
-
The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
The reaction is terminated, and the phosphorylated substrate is separated from the unreacted ATP.
-
The amount of incorporated phosphate is quantified using a suitable detection method (e.g., scintillation counting or filter-binding assay).
-
The percentage of inhibition at each compound concentration is calculated relative to a vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.
-
Cellular TRK Phosphorylation Assay
-
Objective: To assess the ability of an inhibitor to block TRK autophosphorylation in a cellular context.
-
Methodology:
-
Cells engineered to overexpress a TRK fusion protein (e.g., Ba/F3 cells) or a cancer cell line with an endogenous NTRK fusion are cultured.
-
The cells are serum-starved and then pre-treated with various concentrations of the test inhibitor for a defined period.
-
Where applicable, cells are stimulated with a TRK ligand (e.g., NGF for TrkA) to induce receptor phosphorylation.
-
The cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein lysate are subjected to SDS-PAGE and transferred to a membrane for Western blotting.
-
The membrane is probed with a primary antibody specific for phosphorylated TRK (p-TRK) and a primary antibody for total TRK as a loading control.
-
Following incubation with appropriate secondary antibodies, the protein bands are visualized and quantified using a chemiluminescence detection system.
-
The inhibition of TRK phosphorylation is determined by the reduction in the p-TRK signal relative to the total TRK signal.[8][9]
-
In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of a TRK inhibitor in a living organism.
-
Methodology:
-
Human tumor cells harboring a TRK fusion are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
The mice are then randomized into treatment and control (vehicle) groups.
-
The test compound is administered to the treatment group, typically via oral gavage, at a specified dose and schedule.
-
Tumor dimensions and the body weight of the mice are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (length x width²)/2.
-
The study is concluded when tumors in the control group reach a specified maximum size or after a predetermined treatment duration.
-
The primary endpoint is typically the percentage of tumor growth inhibition (TGI), calculated by comparing the change in tumor volume in the treated groups to the control group.[6][7][10]
-
Conclusion
This compound demonstrates high potency against wild-type TrkA and TrkC, and notably, against several clinically relevant acquired resistance mutations that can limit the efficacy of first-generation inhibitors.[2] Its in vitro profile suggests it is a promising next-generation TRK inhibitor.
The industry-standard inhibitors, Larotrectinib and Entrectinib, have established the clinical benefit of targeting TRK fusions, with Larotrectinib being highly selective for TRKs and Entrectinib offering a broader kinase inhibition profile.
While the available data for this compound is compelling, direct comparative studies are necessary to definitively establish its performance benchmark against Larotrectinib and Entrectinib. Future research should focus on head-to-head in vitro and in vivo studies to provide a clearer understanding of the relative potency, selectivity, and efficacy of these compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. Identification and preclinical characterization of AZ-23, a novel, selective, and orally bioavailable inhibitor of the Trk kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Entrectinib is a potent inhibitor of Trk-driven neuroblastomas in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assays for tyrosine phosphorylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Trk-IN-23 and Other TRK Inhibitors
For researchers and professionals in drug development, understanding the nuanced differences between novel therapeutic compounds and existing alternatives is paramount. This guide provides a detailed comparison of Trk-IN-23, a potent and orally active Tropomyosin receptor kinase (Trk) inhibitor, with the first-generation FDA-approved Trk inhibitors, larotrectinib and entrectinib. This analysis is based on publicly available preclinical data, focusing on inhibitory activity, cellular effects, and underlying mechanisms of action.
Quantitative Comparison of Inhibitory Potency
The in vitro inhibitory activities of this compound, larotrectinib, and entrectinib against the Trk family of receptor tyrosine kinases are summarized below. These values, presented as the half-maximal inhibitory concentration (IC50), are critical for comparing the potency of these compounds.
| Compound | Target Kinase | IC50 (nM) | Mutant Forms IC50 (nM) |
| This compound | TRKA | 0.5[1][2] | TRKA G595R: 14, TRKA F589L: 4.4, TRKA G667C: 4.8[1] |
| TRKC | 9[1][2] | ||
| Larotrectinib | TRKA, TRKB, TRKC | 5-11[3] | |
| Entrectinib | TRKA | 1.7 | |
| TRKB | 0.1 | ||
| TRKC | 0.1 |
Experimental Protocols
To ensure a clear understanding of the data presented, the following are generalized protocols for the key experiments cited. Specific parameters may vary between individual studies.
Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.
-
Reagents : Recombinant human Trk kinase domains (TRKA, TRKB, TRKC), a suitable peptide substrate, and Adenosine Triphosphate (ATP).
-
Procedure :
-
The Trk kinase, substrate, and varying concentrations of the inhibitor (e.g., this compound, larotrectinib, or entrectinib) are combined in a reaction buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The mixture is incubated at a controlled temperature to allow for the phosphorylation of the substrate by the kinase.
-
The reaction is then stopped.
-
-
Detection : The amount of phosphorylated substrate is quantified. This can be achieved through various methods, including:
-
Radiometric assays : Using radioactively labeled ATP (³²P-ATP or ³³P-ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-based assays : Employing modified substrates and antibodies that generate a fluorescent signal upon phosphorylation.
-
-
Data Analysis : The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. Both larotrectinib and entrectinib are reported to be ATP-competitive inhibitors[4].
Cellular Apoptosis Assay (Annexin V Staining)
This assay is used to detect one of the early events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
-
Cell Culture : Cancer cell lines with known Trk fusions or overexpression (e.g., Ba/F3 cells expressing TRKA mutants for this compound, or gastric cancer cell lines for entrectinib) are cultured.
-
Treatment : Cells are treated with varying concentrations of the Trk inhibitor or a vehicle control for a specified period.
-
Staining :
-
The cells are harvested and washed.
-
They are then resuspended in a binding buffer containing Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye such as Propidium Iodide (PI).
-
-
Analysis : The stained cells are analyzed by flow cytometry.
-
Annexin V-positive, PI-negative cells are considered to be in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
-
Results : The percentage of apoptotic cells in the treated samples is compared to the control to determine the pro-apoptotic effect of the compound. This compound has been shown to induce apoptosis in Ba/F3-TRKAG595R and Ba/F3-TRKAG667C cells[1]. Larotrectinib induces apoptosis and G1 cell-cycle arrest in TRK-expressing tumors[3]. Entrectinib has been demonstrated to induce apoptosis in gastric cancer cells with NTRK overexpression.
Mandatory Visualizations
To visually represent the information discussed, the following diagrams have been generated using the DOT language.
Caption: Simplified Trk signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for preclinical evaluation of Trk inhibitors.
References
Safety Operating Guide
Essential Procedures for the Proper Disposal of Trk-IN-23
Critical Safety Notice: The following guide provides a general framework for the safe disposal of the pan-Trk inhibitor, Trk-IN-23. However, the manufacturer's or supplier's specific Safety Data Sheet (SDS) for this compound is the sole authoritative source for handling and disposal information. Researchers must obtain and strictly adhere to the SDS for this compound before any handling or disposal.
This document is intended to supplement, not replace, the official SDS and your institution's established safety protocols.
Immediate Safety and Logistical Overview
This compound is a specialized tyrosine kinase inhibitor. As with many potent, biologically active small molecules, it requires careful handling to prevent personnel exposure and environmental contamination. Improper disposal can pose significant risks. The primary disposal route for this compound and associated contaminated materials is through a designated hazardous chemical waste stream, managed by your institution's Environmental Health and Safety (EHS) office or equivalent authority.
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.
Step-by-Step Disposal Protocol
The following is a standard procedure for managing the waste generated from the use of this compound in a laboratory setting.
Step 1: Consult the Safety Data Sheet (SDS) Before beginning any work, locate and thoroughly review the SDS for this compound provided by your chemical supplier. Pay special attention to the following sections:
-
Section 7: Handling and Storage: Provides guidance on safe handling practices to minimize waste generation.
-
Section 8: Exposure Controls/Personal Protection: Details the required Personal Protective Equipment (PPE), which must be worn during handling and disposal. This typically includes safety goggles, a lab coat, and chemical-resistant gloves.
-
Section 12: Ecological Information: Describes the potential environmental hazards of the compound. A related compound, Trk-IN-11, is noted as being very toxic to aquatic life with long-lasting effects[1].
-
Section 13: Disposal Considerations: This is the most critical section for waste management. It will specify the required disposal method. For similar chemical compounds, the recommendation is to "Dispose of contents/ container to an approved waste disposal plant"[1].
Step 2: Identify and Segregate Waste Streams Waste contaminated with this compound must be segregated from non-hazardous waste at the point of generation. Establish clearly labeled, dedicated waste containers for each type of waste.
| Waste Type | Description | Recommended Container |
| Solid Chemical Waste | Unused or expired this compound powder, contaminated spatulas, weigh boats, or filter papers. | Sealable, clearly labeled, chemically compatible container (e.g., wide-mouth HDPE jar). |
| Liquid Chemical Waste | Solutions containing this compound (e.g., stock solutions, experimental media). | Sealable, clearly labeled, chemically compatible container (e.g., HDPE or glass bottle with screw cap). Ensure container is compatible with the solvent used (e.g., DMSO, ethanol). |
| Contaminated Labware | Consumables that have come into direct contact with this compound powder or solutions (e.g., pipette tips, microfuge tubes, cell culture plates). | Puncture-resistant container or a designated "sharps" container for sharp items, lined with a chemical waste bag. |
| Contaminated PPE | Gloves, disposable lab coats, or other PPE contaminated through direct contact. | Lined, sealed chemical waste container or bag. |
Step 3: Prepare Waste for Pickup
-
Labeling: All waste containers must be clearly and accurately labeled. Use your institution's official hazardous waste tags. The label must include:
-
The full chemical name: "this compound"
-
All components of a mixture, including solvents and their approximate percentages.
-
Relevant hazard information (e.g., "Toxic," "Environmental Hazard").
-
The name of the principal investigator and the laboratory location.
-
-
Containment: Ensure all containers are securely sealed to prevent leaks or spills. Do not overfill containers; leave at least 10% headspace for expansion.
-
Storage: Store the sealed and labeled waste containers in a designated, secure satellite accumulation area within your laboratory. This area should be away from drains and incompatible materials.
Step 4: Schedule Waste Pickup Contact your institution's EHS office to schedule a pickup of the hazardous waste. Follow their specific procedures for online requests or other forms of notification. Do not allow hazardous waste to accumulate in the lab for extended periods.
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process for handling materials and waste when working with this compound.
Caption: Workflow for handling and disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Trk-IN-23
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling, storage, and disposal of Trk-IN-23, a potent and orally active TRK inhibitor. Given the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on best practices for handling potent, biologically active small molecule compounds and kinase inhibitors in a laboratory setting. Researchers must exercise extreme caution and adhere to all institutional and national safety regulations.
Immediate Safety Precautions
Due to its potent biological activity, this compound should be handled as a hazardous compound. Assume it has the potential for toxicity, and take all necessary precautions to avoid exposure through inhalation, skin contact, or ingestion.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when working with this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid) | - Double Nitrile Gloves- Chemical Splash Goggles- Full-face Shield- Lab Coat (disposable and chemical-resistant)- Respiratory Protection (e.g., N95 or higher, in a ventilated enclosure) |
| Solution Preparation and Handling | - Double Nitrile Gloves- Chemical Splash Goggles- Lab Coat (chemical-resistant)- Work within a certified chemical fume hood |
| Cell Culture and In Vitro Assays | - Nitrile Gloves- Safety Glasses- Lab Coat- Work within a biological safety cabinet (BSC) |
| Waste Disposal | - Nitrile Gloves- Safety Glasses- Lab Coat |
Operational Plans
Handling and Storage
Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Open the package in a designated area, preferably within a chemical fume hood.
-
Verify the container label and integrity.
Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Keep the container tightly sealed.
-
Follow the manufacturer's specific storage temperature recommendations, which are typically at -20°C or -80°C for long-term stability.[1]
-
The storage area should be clearly labeled with hazard warnings.
Spill Management
In the event of a spill, immediately evacuate the area and prevent others from entering.
Small Spills (in a fume hood):
-
Decontaminate the area with an appropriate solvent (e.g., ethanol, isopropanol) and absorbent pads.
-
Collect all contaminated materials in a sealed, labeled hazardous waste container.
-
Clean the spill area again with soap and water.
Large Spills (outside a fume hood):
-
Evacuate the laboratory and alert safety personnel immediately.
-
Restrict access to the area.
-
Follow institutional emergency procedures for hazardous chemical spills.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | - Collect in a dedicated, sealed, and clearly labeled hazardous waste container.- Includes contaminated gloves, bench paper, pipette tips, and empty vials. |
| Liquid Waste | - Collect in a dedicated, sealed, and clearly labeled hazardous waste container.- Do not pour down the drain.[2] |
| Sharps | - Dispose of in a designated sharps container for chemical contamination. |
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[2]
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of this compound against a target Trk kinase.
Materials:
-
Recombinant Trk kinase
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[3]
-
ATP
-
Substrate (e.g., a generic tyrosine kinase substrate)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 1 µL of the diluted this compound or DMSO (vehicle control).[3]
-
Add 2 µL of the recombinant Trk kinase solution.[3]
-
Add 2 µL of the substrate/ATP mixture to initiate the reaction.[3]
-
Incubate the plate at room temperature for 60 minutes.[3]
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[3]
-
Incubate at room temperature for 40 minutes.[3]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[3]
-
Incubate at room temperature for 30 minutes.[3]
-
Read the luminescence on a plate reader.[3]
-
Calculate the percent inhibition and determine the IC50 value of this compound.
The inhibitory activity of this compound has been reported with the following IC50 values:
-
TrkA: 0.5 nM
-
TrkC: 9 nM
-
TRKA G595R: 14 nM
-
TRKA F589L: 4.4 nM
-
TRKA G667C: 4.8 nM[1]
Visualizations
Trk Signaling Pathway
Caption: Trk signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Kinase Inhibition Assay
Caption: Step-by-step workflow for an in vitro kinase inhibition assay.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
